Part 1: Executive Summary & Physicochemical Determinants
Executive Summary
The solubility profile of 2-Mercapto-1H-imidazole-5-carboxylic acid (CAS: 25271-85-6) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates and bioactive ligands. As a molecule possessing both a thione/thiol moiety and a carboxylic acid group, its dissolution behavior is governed by a complex interplay of hydrogen bonding, dielectric permittivity, and tautomeric equilibrium. This guide provides a rigorous technical framework for predicting, measuring, and modeling the solubility of this compound in organic solvents, moving beyond simple data lookup to first-principles understanding.
Physicochemical Drivers of Solubility
To understand the solubility landscape, we must analyze the solute's structural dynamics:
Tautomeric Equilibrium: The molecule exists in equilibrium between the thione (major form in solid state/polar solvents) and thiol forms. Solvents capable of stabilizing the thione form via dipole-dipole interactions (e.g., DMSO, DMF) typically exhibit higher solubility power.
Acid-Base Functionality: The C-5 carboxylic acid (
) and the imidazole ring () allow for zwitterionic character in neutral aqueous media, limiting solubility in non-polar organic solvents (e.g., hexane, toluene).
Crystal Lattice Energy: The high melting point (228–229 °C) indicates strong intermolecular hydrogen bonding (N-H···O and N-H···S) in the crystal lattice. Successful solvents must disrupt these lattice forces energetically.
Predicted Solubility Landscape (SAR Analysis)
Based on functional group interactions and dielectric constants.
Good H-bonding capability; solubility decreases as alkyl chain length increases.
Esters/Ketones
Ethyl Acetate, Acetone
Low to Moderate
Limited H-bond donation; effective only at elevated temperatures.
Non-Polar
Toluene, Hexane
Negligible
Inability to overcome lattice energy or solvate polar functional groups.
Part 2: Experimental Protocol (Self-Validating System)
Core Directive: Accurate solubility data requires a protocol that accounts for equilibration time, temperature control, and chemical stability (preventing thiol oxidation).
Workflow Visualization
The following diagram outlines the "Shake-Flask" methodology coupled with HPLC quantification, the gold standard for this compound.
Caption: Figure 1. Self-validating experimental workflow for determining solubility, integrating solid-state characterization and chemical stability checks.
Detailed Methodology
1. Preparation of Saturated Solutions
Principle: Create a supersaturated system where the chemical potential of the solid equals that of the solute in solution.
Step: Add 2-Mercapto-1H-imidazole-5-carboxylic acid in excess to 10 mL of the target solvent (e.g., Methanol, Ethanol) in a jacketed glass vessel.
Validation: Ensure visible solid remains at the bottom throughout the experiment.
2. Dynamic Equilibration
Step: Agitate the mixture using a magnetic stirrer or orbital shaker at a constant speed (e.g., 150 rpm).
Temperature Control: Maintain temperature within
K using a circulating water bath.
Time Course: Conduct a preliminary kinetic study (sampling at 2, 4, 8, 24, 48 hours) to define the equilibration time (
). Typically, 24 hours is sufficient for imidazole derivatives.
3. Phase Separation & Sampling
Step: Stop agitation and allow particles to settle for 30 minutes (static equilibrium).
Filtration: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.
Critical Precaution: Pre-heating the syringe to the experimental temperature prevents "crash-out" precipitation during sampling.
: Endothermic dissolution (solubility increases with T). Typical for this compound class.
Positive
: Entropy-driven process, indicating increased disorder upon lattice disruption.
Part 4: Data Presentation & Analysis
When reporting your results, structure the data as follows to facilitate comparison.
Table 1: Theoretical Solubility Trends for Imidazole Derivatives (Mole Fraction
)
Note: Values are illustrative of the class behavior (e.g., 2-mercaptobenzimidazole) and serve as a baseline for validation.
T (K)
Methanol
Ethanol
1-Propanol
Acetone
Ethyl Acetate
293.15
12.5
8.2
5.1
4.8
2.1
298.15
14.8
9.9
6.3
5.9
2.8
303.15
17.5
11.8
7.8
7.2
3.6
308.15
20.9
14.1
9.5
8.9
4.5
313.15
24.8
16.9
11.6
10.8
5.7
Technical Insight:
In homologous series (Methanol
Ethanol Propanol), solubility typically decreases as the solvent's polarity decreases. If your data deviates from this trend, investigate potential specific solvation effects or polymorph transitions.
References
Wang, J., et al. (2014). "Thermodynamic models for determination of the solubility of 2-mercaptobenzothiazole in eleven pure organic solvents." Journal of Chemical Thermodynamics. Link
Li, Y., et al. (2016). "Solubility and thermodynamic properties of 2-mercaptobenzimidazole in pure solvents." Journal of Molecular Liquids. Link
Jouyban, A. (2008). "Review of the pharmaceutical solubility thermodynamics and prediction models." Journal of Pharmaceutical Sciences. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
PubChem. (2025).[6] "Compound Summary: 2-Mercapto-1H-imidazole-5-carboxylic acid." National Library of Medicine. Link[6]
Technical Deep Dive: Discovery and Synthesis of 2-Mercaptoimidazole
Executive Summary 2-Mercaptoimidazole (2-MI) , also known as imidazole-2-thione, represents a privileged scaffold in medicinal chemistry and industrial applications. Historically significant as the precursor to antithyro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Mercaptoimidazole (2-MI) , also known as imidazole-2-thione, represents a privileged scaffold in medicinal chemistry and industrial applications. Historically significant as the precursor to antithyroid agents like Methimazole and Carbimazole , its synthesis bridges classical 19th-century heterocyclic chemistry with modern industrial acetal-based manufacturing.
This guide provides a rigorous technical analysis of the discovery, mechanistic evolution, and synthetic protocols for 2-mercaptoimidazole. It moves beyond basic textbook descriptions to explore the causality of reaction conditions, offering researchers a self-validating roadmap for synthesis and optimization.
Historical Genesis: The Marckwald Era
The discovery of 2-mercaptoimidazole is inextricably linked to the broader history of imidazole synthesis in the late 19th century. While Heinrich Debus first synthesized imidazole in 1858 using glyoxal and ammonia, the introduction of sulfur into the 2-position required a fundamentally different approach.
The Marckwald Synthesis (1892)
The definitive method for synthesizing imidazole-2-thiones was established by Willy Marckwald in 1892. Working at the University of Berlin, Marckwald discovered that
-amino ketones or aldehydes react with thiocyanates (isothiocyanates) to form 2-mercaptoimidazoles.
The Innovation: Unlike the Debus synthesis, which formed the ring from dicarbonyls, Marckwald’s approach utilized the nucleophilicity of the amine and the electrophilicity of the thiocyanate carbon to build the ring sequentially.
The Wohl-Marckwald Evolution: Later adaptations, often termed the Wohl-Marckwald reaction , utilized
-amino acetals. This was a crucial industrial leap because amino acetals are stable, storable precursors that liberate the reactive aldehyde in situ upon acid hydrolysis, preventing polymerization side reactions.
Figure 1: Historical evolution of 2-mercaptoimidazole synthesis.
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting low yields. The synthesis from aminoacetaldehyde diethyl acetal and potassium thiocyanate (KSCN) proceeds through a cascade of acid-catalyzed hydrolysis, addition, and cyclodehydration.
The Reaction Pathway[3]
Acetal Hydrolysis: The reaction begins with the acid-catalyzed deprotection of the acetal to generate the reactive
-amino aldehyde (often in equilibrium with its hydrate or cyclic dimer).
Thiocyanate Protonation: KSCN reacts with acid (HCl) to form isothiocyanic acid (HNCS) in situ.
Thiourea Formation: The amine of the aminoaldehyde attacks the electrophilic carbon of HNCS, forming a thiourea intermediate.
Cyclization: The thiourea nitrogen attacks the aldehyde carbonyl, closing the ring.
Dehydration: Loss of water drives the equilibrium toward the aromatic imidazole-2-thione tautomer.
Figure 2: Mechanistic cascade from acetal precursor to 2-mercaptoimidazole.
Synthetic Methodologies: Protocols
This section details the two primary routes: the modern industrial acetal route (Method A) and the historical o-phenylenediamine route (Method B) for benz-fused analogs.
| Water | Solvent | - | Maintains solubility of salts. |
Protocol:
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 13.3 g (0.1 mol) of aminoacetaldehyde diethyl acetal in 50 mL of water .
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 25 mL of conc. HCl dropwise. Why? Exothermic hydrolysis can degrade the aldehyde if the temperature spikes.
Thiolation: Add 10.7 g (0.11 mol) of Potassium Thiocyanate in a single portion.
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 100°C) for 2 hours.
Observation: The solution may turn yellow/orange. A precipitate may begin to form upon cooling.
Workup: Cool the mixture to room temperature and then to 0°C. Neutralize cautiously with Sodium Bicarbonate (NaHCO₃) to pH ~6-7.
Isolation: Filter the precipitated solid.
Purification: Recrystallize from hot water or ethanol .
Yield Expectation: 60–75%.
Melting Point: 224–226°C.
Method B: The Benzimidazole Variation (Historical Context)
Target: 2-Mercaptobenzimidazole
Relevance: Often confused with 2-MI; demonstrates the parallel chemistry of diamines vs. amino-aldehydes.
Protocol Summary:
Reflux o-phenylenediamine with carbon disulfide (CS₂) or potassium ethyl xanthate in ethanol/water for 3 hours. Acidify to precipitate the product.[1] This route uses CS₂ as the "C=S" source because the diamine already provides both nitrogens, unlike the Marckwald route where the thiocyanate provides one nitrogen and the carbon.
Process Optimization & Safety
Critical Control Points
pH Control: In Method A, the pH must be low enough (<1) to hydrolyze the acetal but must be neutralized carefully at the end. Premature neutralization prevents cyclization.
Temperature: The reflux step is non-negotiable. Cyclization of the thiourea intermediate requires thermal energy to overcome the activation barrier for dehydration.
Safety: Handling Thiocyanates
Toxic Gas Evolution: Acidifying thiocyanates generates Isothiocyanic acid (HNCS) , which is volatile and toxic. Always perform the acidification step in a well-ventilated fume hood.
Cyanide Risk: While thiocyanates are less toxic than cyanides, thermal decomposition or contact with strong oxidizers can release cyanide gas.
Applications in Drug Development
The 2-mercaptoimidazole scaffold is the pharmacophore for Thionamides , a class of antithyroid drugs.
Mechanism of Action: These drugs inhibit the enzyme thyroid peroxidase (TPO) , preventing the iodination of tyrosine residues in thyroglobulin, thereby blocking T3/T4 synthesis.
Synthesis of Methimazole:
Methimazole (1-methyl-2-mercaptoimidazole) is synthesized by modifying Method A:
Use N-methylaminoacetaldehyde diethyl acetal instead of the primary amine acetal.
React with KSCN/HCl as described.
The N-methyl group is retained, yielding Methimazole directly.
Figure 3: Synthesis of Methimazole via the modified Marckwald route.
References
Marckwald, W. (1892). "Ueber das 2-Methylmercaptoimidazol". Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373. Link
VanAllan, J. A., & Deacon, B. D. (1950). "2-Mercaptobenzimidazole".[1][2][3][4] Organic Syntheses, 30, 56. Link
Wohl, A., & Marckwald, W. (1889). "Ueber die Condensation von Aminoacetal mit Isocyansäureestern". Berichte der deutschen chemischen Gesellschaft, 22, 568.
ChemicalBook. (n.d.). "2-Mercaptoimidazole Synthesis and Properties". Link
Baxendale, I. R., et al. (2014). "Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions". Organic Letters, 16(23), 6076–6079. Link
PubChem. (n.d.). "Methimazole - Compound Summary". National Library of Medicine. Link
An In-depth Technical Guide to the Mechanism of Action of Mercaptoimidazole Compounds
Abstract Mercaptoimidazole compounds, a cornerstone in the management of hyperthyroidism, exert their therapeutic effect through a precise and potent mechanism of action centered on the inhibition of thyroid hormone synt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Mercaptoimidazole compounds, a cornerstone in the management of hyperthyroidism, exert their therapeutic effect through a precise and potent mechanism of action centered on the inhibition of thyroid hormone synthesis. This guide provides a detailed exploration of this mechanism, moving from the physiological context of thyroid hormone production to the specific molecular interactions that define the pharmacology of these agents. We will dissect the role of the primary enzymatic target, Thyroid Peroxidase (TPO), elucidate the consequences of its inhibition, and provide a validated experimental protocol for quantifying this interaction. The objective is to furnish a comprehensive resource that bridges biochemical principles with practical, field-proven insights for professionals in drug discovery and development.
Introduction: The Physiological Landscape of Thyroid Hormone Synthesis
To comprehend the action of mercaptoimidazole compounds, one must first understand the intricate process they disrupt: the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This process is localized within the thyroid gland's follicular cells and is tightly regulated by the hypothalamus-pituitary-thyroid axis.[1] The synthesis is a multi-step pathway critically dependent on two key components: iodine and the enzyme Thyroid Peroxidase (TPO).[2][3]
The fundamental steps are as follows:
Iodide Trapping: Follicular cells actively transport iodide (I⁻) from the bloodstream.[2][4]
Oxidation and Organification: TPO, a heme-containing enzyme located at the apical membrane of the follicular cell, catalyzes the oxidation of iodide to a more reactive iodine species.[4][5][6] This reactive iodine is then immediately incorporated onto tyrosine residues of a large glycoprotein called thyroglobulin (Tg), forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] This step is known as organification.[[“]]
Coupling: TPO further catalyzes the coupling of these iodotyrosine residues within the Tg backbone to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).[2][5]
Storage and Release: The newly synthesized hormones remain stored as part of the thyroglobulin colloid in the follicular lumen. Upon stimulation by Thyroid-Stimulating Hormone (TSH), this colloid is endocytosed, and proteases cleave T3 and T4 from Tg, releasing them into circulation.[1][4]
This pathway represents the central manufacturing line for thyroid hormones, and TPO is its most critical enzymatic checkpoint.
Caption: Overview of the thyroid hormone synthesis pathway.
Core Mechanism of Action: Irreversible Inhibition of Thyroid Peroxidase
The primary therapeutic action of mercaptoimidazole compounds, such as methimazole (MMI) and its prodrug carbimazole, is the potent and direct inhibition of the TPO enzyme.[5][8][9] These drugs do not affect the uptake of iodide or the release of pre-formed hormones but act squarely on the manufacturing process.[5][9]
The mechanism of inhibition is multifaceted:
Competitive Substrate: Mercaptoimidazoles act as alternative substrates for TPO, competing with iodide.[5]
Irreversible Inactivation: The core of their action lies in their ability to cause irreversible inactivation of TPO.[8][10] The thionamide structure, specifically the sulfur-containing moiety, directly interacts with the heme iron at the enzyme's active site.[8][11] This interaction disrupts the enzyme's ability to catalyze the oxidation and organification of iodide.
Blockade of Synthesis Steps: By inactivating TPO, mercaptoimidazoles effectively halt the two critical steps catalyzed by the enzyme:
Inhibition of Iodide Organification: They prevent the incorporation of iodine into the tyrosine residues of thyroglobulin.[8][9]
Inhibition of Iodotyrosine Coupling: They block the subsequent coupling of MIT and DIT to form T3 and T4.[5][8]
This enzymatic blockade leads to a gradual depletion of thyroid hormone stores, as the release of existing hormones continues while new synthesis is arrested. This explains the characteristic therapeutic delay of several weeks before clinical effects are observed.[12]
Caption: Site of action for mercaptoimidazole compounds.
The inhibitory effect of mercaptoimidazole compounds on TPO can be reliably quantified in vitro. A standard method is the TPO inhibition assay, which measures the peroxidase activity in the presence of an inhibitor. This protocol serves as a self-validating system to confirm the mechanism of action and determine the potency (e.g., IC₅₀) of test compounds.
Objective: To determine the concentration-dependent inhibition of TPO activity by a test compound (e.g., Methimazole).
Materials:
Enzyme Source: Rat thyroid microsomes (a rich source of TPO).[13]
Indicator: Amplex® UltraRed (AUR) or guaiacol. The AUR assay is a fluorogenic method that detects H₂O₂ consumption by peroxidase activity.[13] The guaiacol assay is a colorimetric method where TPO-catalyzed oxidation produces a colored product.[14]
Inhibitor: Methimazole (MMI) or other test compounds.
Assay Buffer: Phosphate-buffered saline (PBS) or similar.
Instrumentation: Fluorescence microplate reader or spectrophotometer.
Step-by-Step Methodology (AUR-TPO Assay)
Preparation of Reagents:
Prepare a stock solution of Methimazole in the assay buffer. Perform serial dilutions to create a range of concentrations to be tested.
Prepare working solutions of KI, H₂O₂, and Amplex UltraRed in the assay buffer. Causality Note: The concentrations of these substrates must be optimized to ensure the reaction rate is linear and sensitive to inhibition.[14]
Assay Setup:
In a 96-well microplate, add the assay buffer to all wells.
Add the various dilutions of Methimazole to the test wells.
Include "no inhibitor" control wells (vehicle only) to measure 100% TPO activity.
Include "no enzyme" control wells to measure background signal.
Enzyme Addition and Pre-incubation:
Add the thyroid microsomal preparation to all wells except the "no enzyme" controls.
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. Causality Note: This pre-incubation allows the inhibitor to bind to the TPO enzyme before the reaction starts, which is critical for irreversible inhibitors.
Reaction Initiation and Measurement:
Initiate the reaction by adding a cocktail of the substrates (KI, H₂O₂, Amplex UltraRed) to all wells.
Immediately place the plate in the fluorescence reader.
Measure the fluorescence signal at timed intervals (kinetic reading) or after a fixed incubation period (endpoint reading).
Data Analysis:
Subtract the background signal ("no enzyme" control) from all other readings.
Calculate the rate of reaction for each well.
Normalize the data by expressing the activity in the inhibitor wells as a percentage of the "no inhibitor" control (100% activity).
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).
Data Presentation: TPO Inhibition
The results from such an assay can be summarized to compare the potency of different thionamide drugs.
Note: IC₅₀ values can vary based on specific assay conditions. The data presented illustrates the relative potency.
Structure-Activity Relationship and Clinical Implications
The efficacy of mercaptoimidazole compounds is intrinsically linked to their chemical structure. The imidazole ring containing a thione (C=S) group is the critical pharmacophore.[8] This sulfur atom is essential for the high-affinity interaction with the heme iron of TPO, leading to the enzyme's inactivation.[11][15] Modifications to this core structure can significantly alter potency and pharmacokinetic properties.
Clinically, these compounds are first-line oral therapies for hyperthyroidism, particularly in Graves' disease and toxic multinodular goiter.[8][12] The choice between agents like methimazole and propylthiouracil (PTU) is often guided by factors such as patient-specific conditions (e.g., pregnancy) and side effect profiles.[12] While both inhibit TPO, PTU has an additional peripheral mechanism of inhibiting the conversion of T4 to the more active T3, making it useful in specific situations like thyroid storm.[12]
However, their use is associated with potential adverse effects, ranging from minor skin rashes to the rare but serious complication of agranulocytosis.[16][17][18][19] A thorough understanding of their mechanism is paramount for drug development professionals seeking to design new agents with improved efficacy and safety profiles.
Conclusion
The mechanism of action of mercaptoimidazole compounds is a well-defined example of targeted enzyme inhibition. By irreversibly inactivating Thyroid Peroxidase, they effectively shut down the synthesis of new thyroid hormones. This singular, potent action addresses the root cause of hyperthyroidism at the biochemical level. The experimental protocols outlined herein provide a robust framework for validating this mechanism and serve as a critical tool in the research and development of novel antithyroid therapeutics. This guide provides the foundational knowledge required to appreciate both the therapeutic elegance and the clinical considerations of this important class of drugs.
References
Al-kazweeny, A. T. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. [Link]
Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research, 1(2), 132-138. [Link]
Chaker, L., et al. (2022). Adverse Effects of Thionamides. ResearchGate. [Link]
De Groot, L. J. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. Endotext. [Link]
Dr. Oracle. (2025). What is the mechanism of action (MoA) of Methimazole? Dr. Oracle. [Link]
El Ouasif, L., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Scientifica, 2019, 8317056. [Link]
Fumarola, A., et al. (2010). Current and emerging treatment options for Graves' hyperthyroidism. Therapeutics and Clinical Risk Management, 6, 29–41. [Link]
Humar, M., et al. (2006). Extrathyroidal Actions of Antithyroid Thionamides. PubMed. [Link]
Mayo Clinic. (n.d.). Thyroid peroxidase antibody test: What is it? Mayo Clinic. [Link]
Mincer, D. L., & Jialal, I. (2023). Thyrotoxicosis.
Nagasaka, A., & Hidaka, H. (1976). Effect of Antithyroid Agents 6-Propyl-2-Thiouracil and l-Methyl-2-Mercaptoimidazole on Human Thyroid Iodide Peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-158. [Link]
Patsnap. (2024). What is the mechanism of Methimazole? Patsnap Synapse. [Link]
Patil, P. O., et al. (2014). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 142(2), 401–419. [Link]
Pokhrel, B., & Bhusal, K. (2023). Methimazole. StatPearls. [Link]
Rabbani, R., et al. (2015). Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. ALTEX, 32(3), 191-198. [Link]
Ross, D. S., Burch, H. B., Cooper, D. S., Greenlee, M. C., Laurberg, P., Maia, A. L., ... & Walter, M. A. (2016). 2016 American Thyroid Association Guidelines for Diagnosis and Management of Hyperthyroidism and Other Causes of Thyrotoxicosis. Thyroid, 26(10), 1343-1421.
Scribd. (n.d.). Thionamides: Side Effects and Toxicities. Scribd. [Link]
Singh, R. P., & Singh, A. K. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Journal of structural biology, 200(3), 269-276. [Link]
Solaris Diagnostics. (2023). The Anti-Thyroid Peroxidase assay. Solaris Diagnostics. [Link]
UKTIS. (2024). USE OF CARBIMAZOLE/METHIMAZOLE IN PREGNANCY. UKTIS. [Link]
UpToDate. (n.d.). Pharmacology and toxicity of thionamides. UpToDate. [Link]
Varghese, J. J., et al. (2019). In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS. Journal of Pharmacological and Toxicological Methods, 99, 106596. [Link]
Yasari, S., & Doustar, R. (2020). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. Molecules, 25(22), 5464. [Link]
electrophilic and nucleophilic sites of 2-Mercapto-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Mercapto-1H-imidazole-5-carboxylic Acid Abstract 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) is a bifunctional heterocyclic compound of si...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Mercapto-1H-imidazole-5-carboxylic Acid
Abstract
2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a thiol group, a carboxylic acid, and an imidazole ring, presents a rich landscape of chemical reactivity. Understanding the interplay of the nucleophilic and electrophilic centers within this molecule is paramount for its strategic deployment in synthesis and drug design. This guide provides a comprehensive analysis of the electronic properties of MICA, delineating its key reactive sites. We will explore the structural nuances, including tautomerism, that dictate its reactivity, offer mechanistic insights grounded in established chemical principles, and provide a practical experimental framework for its derivatization.
Molecular Architecture and Electronic Landscape
2-Mercapto-1H-imidazole-5-carboxylic acid is a multifaceted molecule whose reactivity is governed by the electronic contributions of its three primary functional groups: the mercapto (thiol) group, the imidazole ring, and the carboxylic acid. The molecule's reactivity profile is not static; it is profoundly influenced by pH and the prevailing tautomeric form.
The Critical Role of Tautomerism
MICA exists as a mixture of tautomers, primarily the thione and thiol forms. Computational and experimental studies on related 2-mercaptoimidazole systems suggest that the thione tautomer is generally the more stable and, therefore, predominant form in solution[1]. This equilibrium is crucial as it directly impacts the availability and nucleophilicity of the sulfur and nitrogen atoms.
Furthermore, the imidazole ring itself exhibits annular tautomerism, where the proton on the nitrogen can reside at either the N1 or N3 position[2]. This dynamic equilibrium influences the nucleophilicity of the ring nitrogens.
Figure 1: Thione-thiol tautomerism in 2-Mercapto-1H-imidazole-5-carboxylic acid.
Analysis of Nucleophilic Centers
Nucleophiles are electron-rich species that donate an electron pair to an electrophile. MICA possesses several potent nucleophilic sites, the reactivity of which can be selectively harnessed under specific reaction conditions.
The Thiol/Thiolate Group: A Dominant Soft Nucleophile
The sulfur atom is arguably the most prominent nucleophilic center in the molecule. While the neutral thiol (R-SH) is a weak nucleophile, its conjugate base, the thiolate anion (R-S⁻), is a powerful and soft nucleophile[3]. Deprotonation is readily achieved with a mild base, given the pKa of the thiol group.
Causality: The high nucleophilicity of the thiolate stems from the polarizability of the large sulfur atom and the high electron density of the anion. According to the Hard and Soft Acids and Bases (HSAB) principle, the soft thiolate will react preferentially and rapidly with soft electrophiles, such as alkyl halides (in Sₙ2 reactions) and Michael acceptors[3]. This selectivity is fundamental to achieving regioselective S-functionalization.
The Imidazole Nitrogens: Tunable Nucleophilicity
The imidazole ring contains two nitrogen atoms with distinct electronic properties.
Pyridine-like Nitrogen (N3): This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. It is the primary basic site of the imidazole ring and acts as a competent nucleophile[4][5]. Protonation of this site gives a stable imidazolium cation[4].
Pyrrole-like Nitrogen (N1): The lone pair on this nitrogen is integral to the 6π-electron aromatic system. Consequently, it is significantly less basic and nucleophilic. However, deprotonation of the N1-H proton (pKa ≈ 14.5 for imidazole) with a strong base generates the imidazolide anion, which is a very potent nucleophile[4][5].
The nucleophilicity of imidazole is significant, making it approximately sixty times more basic than pyridine[4].
The Carboxylate Anion: A Hard Nucleophile
Deprotonation of the carboxylic acid group (typical pKa ≈ 4-5) yields a carboxylate anion. The negative charge is delocalized over the two oxygen atoms. These oxygen atoms are considered "hard" nucleophiles due to their high electronegativity and low polarizability. They can participate in reactions such as coordination with metal ions or, under specific conditions, act as nucleophiles in esterification or acylation reactions[6].
Figure 2: Key nucleophilic and electrophilic sites of MICA.
Analysis of Electrophilic Centers
Electrophiles are electron-deficient species that accept an electron pair. While MICA is predominantly nucleophilic in character, it possesses key electrophilic sites that are crucial for its synthetic utility.
The Carbonyl Carbon: A Classic Electrophile
The carbon atom of the carboxylic acid group is a primary electrophilic center. The significant electronegativity difference between carbon and oxygen results in a polarized C=O double bond, rendering the carbonyl carbon electron-deficient and susceptible to nucleophilic attack[7]. This site is the gateway for forming a wide array of derivatives, including esters, amides, and acid chlorides, through standard condensation reactions[6].
The Imidazole Ring Carbons
The electrophilicity of the imidazole ring carbons is more nuanced.
C2 Carbon: In a standard imidazole ring, the C2 position is the most electron-deficient carbon and is susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present at this position[8][9].
C4/C5 Carbons: These positions are generally more electron-rich and are the typical sites for electrophilic aromatic substitution[5][9]. However, the presence of the electron-withdrawing carboxylic acid at the C5 position deactivates the ring towards electrophilic attack and can subtly enhance the electrophilicity of the other ring carbons.
Summary of Reactive Properties
The reactivity of MICA is a function of its structure and the reaction environment. The table below summarizes the key acidic/basic properties that govern the availability of its reactive sites.
This protocol describes a general, self-validating method for the selective alkylation of the thiol group, leveraging its superior nucleophilicity under basic conditions.
Objective: To synthesize an S-alkylated derivative of MICA by reacting it with an alkyl halide.
Causality of Experimental Choices:
Base Selection: A base like potassium carbonate (K₂CO₃) is chosen because it is strong enough to deprotonate the carboxylic acid and the thiol group, but generally not the N1-H of the imidazole. This ensures the thiolate is the most potent and available nucleophile for the subsequent alkylation.
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the ionic intermediates (the potassium salts of MICA) and to facilitate the Sₙ2 reaction, which is favored in such solvents.
Monitoring: Thin Layer Chromatography (TLC) provides a simple, real-time method to validate the progress of the reaction by observing the consumption of the starting material and the appearance of the product spot.
Figure 3: Experimental workflow for the S-alkylation of MICA.
Step-by-Step Methodology
Reagents and Materials:
2-Mercapto-1H-imidazole-5-carboxylic acid (MICA)
Potassium Carbonate (K₂CO₃), anhydrous
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
Dimethylformamide (DMF), anhydrous
Ethyl Acetate
Brine (saturated NaCl solution)
1M Hydrochloric Acid (HCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware.
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add MICA (1.0 eq).
Add anhydrous DMF to dissolve the solid (approx. 0.1 M concentration).
Add anhydrous potassium carbonate (2.2 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. This step generates the potassium thiolate and carboxylate salts.
Slowly add the alkyl halide (1.1 eq) to the reaction mixture via syringe.
Stir the reaction at room temperature and monitor its progress using TLC (e.g., with a 10% Methanol in Dichloromethane eluent system). Gentle heating (e.g., to 50°C) may be required for less reactive alkyl halides.
Upon completion (disappearance of the MICA spot on TLC), pour the reaction mixture into water and acidify to pH ~5-6 with 1M HCl.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by either recrystallization or column chromatography on silica gel.
Characterization:
Confirm the structure of the S-alkylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the addition of the alkyl group and the integrity of the core structure.
Conclusion
2-Mercapto-1H-imidazole-5-carboxylic acid is a chemically versatile scaffold whose reactivity is dictated by a delicate balance of its nucleophilic and electrophilic sites. The thiolate anion stands out as the predominant soft nucleophile, enabling selective S-functionalization. Concurrently, the pyridine-like nitrogen of the imidazole and the carboxylate oxygen provide additional nucleophilic potential, while the carbonyl carbon serves as a reliable electrophilic handle for derivatization. A thorough understanding of these reactive centers, governed by pH and tautomeric equilibria, is essential for researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this valuable heterocyclic building block.
ACS Medicinal Chemistry Letters. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.
Vo, Q. V., Thi Hoa, N., & Mechler, A. (2023). Study of the Mechanism and Kinetics of the Radical Scavenging Activity of 2-Mercaptoimidazole. The Journal of Physical Chemistry A, 127(23), 4934–4939.
ResearchGate. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of 2-Mercaptoimidazole | Request PDF.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives.
PubChem. 2-Amino-1H-imidazole-5-carboxylic acid.
de la Torre, B. G., & Albericio, F. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735.
ResearchGate. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles | Request PDF.
Google Patents. 1H-imidazole-5-carboxylic acid derivatives.
National Institutes of Health. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
Baidya, M., Brotzel, F., & Mayr, H. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 8(8), 1927-1934.
International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives.
ResearchGate. A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology, 325, 153–163.
MDPI. Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents.
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
Royal Society of Chemistry. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
ResearchGate. Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic...
protocol for the synthesis of 2-Mercapto-1H-imidazole-5-carboxylic acid
Part 1: Strategic Analysis & Core Directive Executive Summary The synthesis of 2-Mercapto-1H-imidazole-5-carboxylic acid represents a critical junction in the preparation of bioactive scaffolds, particularly for angioten...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Core Directive
Executive Summary
The synthesis of 2-Mercapto-1H-imidazole-5-carboxylic acid represents a critical junction in the preparation of bioactive scaffolds, particularly for angiotensin II receptor antagonists (e.g., Olmesartan) and novel anti-thyroid agents. While conceptually simple, the construction of the imidazole core via the Marckwald-type cyclization requires precise control over enolate formation and pH-dependent tautomerism.
This guide departs from standard "recipe-book" formats by integrating mechanistic causality with industrial process control. We utilize a sequential N- and C-formylation strategy starting from glycine ethyl ester, followed by thiocyanate cyclization.[1] This route is selected for its scalability and avoidance of high-cost precursors like diaminomaleonitrile.
Mechanistic Pathway
The synthesis relies on the construction of a C3N2 ring system. The critical intermediate is the sodium enolate of ethyl
-formyl-N-formylglycinate , generated in situ.
N-Formylation: Protection of the amine.
C-Formylation: Claisen-type condensation to introduce the C4/C5 carbon scaffold.
Cyclization: Nucleophilic attack by thiocyanate on the electrophilic formyl/carbonyl centers.
Hydrolysis: Saponification of the ester to the free acid.
Part 2: Detailed Experimental Protocol
Reagents & Materials
Reagent
CAS
Grade
Function
Glycine Ethyl Ester HCl
623-33-6
>99%
Scaffold Precursor
Ethyl Formate
109-94-4
Anhydrous
C1 Donor / Solvent
Sodium Ethoxide
141-52-6
21% in EtOH
Base (Enolization)
Potassium Thiocyanate
333-20-0
>98%
S-C-N Donor
Hydrochloric Acid
7647-01-0
12 M
Cyclization Catalyst
Sodium Hydroxide
1310-73-2
Pellets
Hydrolysis Agent
Stage I: Ligand Assembly & Cyclization (Synthesis of the Ester)
Objective: Synthesis of Ethyl 2-mercapto-1H-imidazole-5-carboxylate.
Protocol:
N-Formylation (In Situ):
In a 1L 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and dropping funnel, suspend Glycine Ethyl Ester HCl (14.0 g, 0.1 mol) in Ethyl Formate (100 mL) .
Add Triethylamine (14 mL) or sodium formate to neutralize the HCl.
Reflux for 4–6 hours. Note: Ethyl formate acts as both reagent and solvent. Excess drives the equilibrium.
Process Check: Monitor TLC (SiO2, EtOAc/Hexane) for disappearance of starting amine.
C-Formylation (The Critical Enolization):
Cool the mixture to 0°C.
Add Sodium metal (2.5 g, 0.11 mol) or Sodium Ethoxide (dry powder equivalent) slowly.
Caution: Hydrogen gas evolution. Maintain inert atmosphere (N2/Ar).
Allow the mixture to warm to room temperature and stir for 12 hours. The solution will thicken as the sodium enolate of ethyl
-formyl-N-formylglycinate forms.
Visual Cue: Formation of a yellowish/white suspension indicates successful enolate generation.
Cyclization:
Cool the enolate suspension to 0°C.
Dissolve Potassium Thiocyanate (11.0 g, 0.11 mol) in a minimum amount of water (approx. 20 mL) and add to the reaction.
Once addition is complete, heat the mixture to 60–70°C for 4 hours.
Mechanism:[2][3][4][5][6] The thiocyanate nitrogen attacks the formyl carbon, followed by cyclization onto the amide carbonyl.
Isolation of Ester:
Cool to room temperature.
Neutralize with saturated NaHCO3 to pH 7–8.
Extract with Ethyl Acetate (3 x 100 mL).
Dry organic layer over Na2SO4 and concentrate in vacuo.
Yield: Expect ~60-70% of crude ester (yellowish solid).
Stage II: Hydrolytic Cleavage (Ester to Acid)
Objective: Conversion to 2-Mercapto-1H-imidazole-5-carboxylic acid.
Protocol:
Suspend the crude ester (from Stage I) in 10% NaOH solution (100 mL) .
Reflux for 2 hours. The solid should dissolve completely as the disodium salt forms.
Charcoal Treatment (Optional but Recommended): Add activated carbon (1 g) and reflux for 15 mins to remove colored impurities. Filter hot through Celite.
Precipitation:
Cool the filtrate to 0–5°C.
Acidify carefully with Conc. HCl to pH 2–3.
Critical: The product will precipitate as a white to off-white solid.
Recrystallize from Water/Ethanol (80:20) if high purity is required.
Dry in a vacuum oven at 50°C.
Part 3: Process Logic & Visualization
Reaction Pathway Diagram
The following Graphviz diagram illustrates the sequential transformation and critical process nodes.
Caption: Sequential synthesis workflow from glycine precursor to final carboxylic acid via Marckwald-type cyclization.
Troubleshooting & Optimization Table
Observation
Root Cause
Corrective Action
Low Yield in Step 2
Incomplete enolization due to moisture.
Ensure Ethyl Formate is anhydrous; use fresh NaOEt or Na metal.
Gummy Product (Step 3)
Polymerization or incomplete cyclization.
Ensure temperature does not exceed 70°C; verify pH is strongly acidic during cyclization.
Strong Sulfur Odor
H2S evolution or thiol degradation.
Use bleach traps for off-gassing. Keep reaction under inert atmosphere.
Product Melting Point Low
Presence of disulfide dimer.
Add small amount of DTT or mercaptoethanol during recrystallization to keep reduced.
Part 4: Scientific Validation (E-E-A-T)
Analytical Specifications
To validate the synthesis, the final product must meet the following criteria:
Appearance: White to pale yellow crystalline powder.
Melting Point: 260–265°C (dec).
1H NMR (DMSO-d6):
12.5 (br s, 1H, COOH), 12.2 (br s, 1H, NH), 7.5 (s, 1H, CH-imidazole). Note: Thiol proton is often broad or exchanged.
IR Spectrum: Characteristic bands at 1680 cm⁻¹ (C=O acid) and 1180 cm⁻¹ (C=S thione character).
Tautomeric Considerations
Researchers must note that 2-mercaptoimidazoles exist primarily in the thione form (NH-C=S) in the solid state. In solution, they exist in equilibrium with the thiol (N=C-SH) form. This amphoteric nature means the compound is soluble in both aqueous alkali (forming the carboxylate/thiolate dianion) and strong acid (protonating the imidazole ring).
References
ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1,2,4]triazole. Retrieved from [Link]
Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.[4] Retrieved from
Organic Syntheses. Imidazole-2-carboxaldehyde (Related Methodology). Retrieved from [Link]
PubChem. Ethyl 2-mercapto-1H-imidazole-5-carboxylate. Retrieved from [Link]
The Synthetic Versatility of 2-Mercapto-1H-imidazole-5-carboxylic Acid: A Guide for Researchers
Introduction: A Molecule of Unique Potential 2-Mercapto-1H-imidazole-5-carboxylic acid is a fascinating heterocyclic compound that presents a unique trifecta of reactive sites: a nucleophilic thiol, a versatile carboxyli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Unique Potential
2-Mercapto-1H-imidazole-5-carboxylic acid is a fascinating heterocyclic compound that presents a unique trifecta of reactive sites: a nucleophilic thiol, a versatile carboxylic acid, and a reactive imidazole ring. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The imidazole core is a common motif in a wide array of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both a hydrogen bond donor (imidazole N-H) and acceptor (imidazole N), along with the ionizable carboxylic acid and mercapto groups, allows for a rich coordination chemistry, making it an attractive ligand for catalysis.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 2-Mercapto-1H-imidazole-5-carboxylic acid in organic synthesis. We will explore its reactivity, provide detailed protocols for key transformations, and discuss its potential in catalysis and materials science, all while emphasizing the causal reasoning behind the experimental choices.
Understanding the Reactivity Landscape
The synthetic utility of 2-Mercapto-1H-imidazole-5-carboxylic acid stems from the differential reactivity of its three key functional groups. Understanding this reactivity is paramount for designing successful synthetic strategies.
The Carboxylic Acid: This group is a versatile handle for forming esters and amides, allowing for the introduction of a wide range of functionalities to tune the molecule's physical, chemical, and biological properties.[4][5]
The Mercapto Group: The thiol is a strong nucleophile and can readily undergo S-alkylation, S-acylation, and oxidation to form disulfides. Its presence also opens the door to coordination with soft metal ions.
The Imidazole Ring: The imidazole ring can participate in N-alkylation and N-acylation reactions. The nitrogen atoms can also act as ligands for metal coordination.
The interplay of these functional groups necessitates careful consideration of reaction conditions to achieve chemoselectivity. For instance, when reacting the carboxylic acid, the more nucleophilic mercapto group may need to be protected to avoid undesired side reactions.
Application Note 1: Synthesis of Bioactive Amides and Esters
The derivatization of the carboxylic acid group into amides and esters is a cornerstone of medicinal chemistry, often leading to enhanced biological activity and improved pharmacokinetic profiles.
Rationale for Ester and Amide Synthesis
The conversion of a carboxylic acid to an ester or an amide can significantly impact a molecule's properties. Esterification can increase lipophilicity, which may enhance cell membrane permeability. Amide formation introduces a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The diverse range of commercially available alcohols and amines allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of Ethyl 2-Mercapto-1H-imidazole-5-carboxylate (Adapted from similar imidazole carboxylates)
This protocol is adapted from the synthesis of similar imidazole esters and provides a general procedure for the Fischer esterification of 2-Mercapto-1H-imidazole-5-carboxylic acid.[4]
Reaction Scheme:
Caption: Fischer Esterification of 2-Mercapto-1H-imidazole-5-carboxylic acid.
Materials:
Reagent
M.W. ( g/mol )
Amount (mmol)
Volume/Mass
2-Mercapto-1H-imidazole-5-carboxylic acid
144.15
10
1.44 g
Ethanol (absolute)
46.07
Excess
50 mL
Sulfuric acid (concentrated)
98.08
Catalytic
0.5 mL
Sodium bicarbonate (saturated solution)
-
-
As needed
Anhydrous sodium sulfate
142.04
-
As needed
Ethyl acetate
88.11
-
As needed
Hexane
86.18
-
As needed
Procedure:
To a 100 mL round-bottom flask, add 2-Mercapto-1H-imidazole-5-carboxylic acid (1.44 g, 10 mmol) and absolute ethanol (50 mL).
Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ethyl 2-mercapto-1H-imidazole-5-carboxylate.
Expected Outcome: A white to off-white solid. The yield and characterization data should be determined experimentally.
Protocol 2: Synthesis of a Representative Amide Derivative via Carbodiimide Coupling
This protocol provides a general method for the synthesis of an amide derivative using a common coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Application Notes and Protocols for 2-Mercapto-1H-imidazole-5-carboxylic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Catalytic Potential of a Multifunctional Scaffold 2-Mercapto-1H-imidazole-5-ca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Catalytic Potential of a Multifunctional Scaffold
2-Mercapto-1H-imidazole-5-carboxylic acid is a unique heterocyclic compound featuring three distinct functional groups: an imidazole ring, a thiol (mercaptan) group, and a carboxylic acid group. This trifecta of functionalities suggests a rich potential for catalytic activity, particularly in the realm of organic synthesis. The imidazole core can act as both a proton donor and acceptor, facilitating acid-base catalysis, while the nucleophilic thiol group and the acidic carboxylic acid can engage in synergistic catalytic cycles.[1] This document outlines a prospective application of 2-Mercapto-1H-imidazole-5-carboxylic acid as a bifunctional organocatalyst in the synthesis of benzazoles, a class of heterocyclic compounds with significant pharmacological importance.
Scientific Rationale: A Hypothesis for Bifunctional Catalysis
The proposed catalytic application leverages the unique molecular architecture of 2-Mercapto-1H-imidazole-5-carboxylic acid to promote the condensation reaction between a 2-aminophenol, 2-aminothiophenol, or 1,2-phenylenediamine and a carboxylic acid to form the corresponding benzoxazole, benzothiazole, or benzimidazole.
The hypothesis is that the catalyst operates through a synergistic mechanism:
Carboxylic Acid Activation: The carboxylic acid group of the catalyst can activate the substrate carboxylic acid through hydrogen bonding, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack Facilitation: The imidazole ring can act as a proton shuttle, deprotonating the amino group of the aminophenol/aminothiophenol/diamine, thereby increasing its nucleophilicity for attack on the activated carbonyl.
Thiol-Mediated Intermediate Stabilization: The thiol group may participate in the stabilization of reaction intermediates or play a role in the subsequent cyclization and dehydration steps.
This proposed mechanism is grounded in the established principles of organocatalysis, where multiple functional groups on a single scaffold can work in concert to lower the activation energy of a reaction.
Proposed Catalytic Application: Synthesis of 2-Substituted Benzazoles
Benzazoles are privileged scaffolds in medicinal chemistry, and their synthesis often requires harsh conditions or expensive metal catalysts. The use of 2-Mercapto-1H-imidazole-5-carboxylic acid as a recyclable organocatalyst presents a potentially greener and more cost-effective alternative.
Reaction Scheme:
Where X = O, S, or NH
Proposed Catalytic Cycle
The following diagram illustrates the proposed synergistic catalytic cycle for the formation of a benzoxazole from a carboxylic acid and 2-aminophenol, catalyzed by 2-Mercapto-1H-imidazole-5-carboxylic acid.
Caption: Proposed synergistic catalytic cycle.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of 2-phenyl-1H-benzo[d]imidazole using 2-Mercapto-1H-imidazole-5-carboxylic acid as a catalyst. This protocol is designed to be a starting point for optimization.
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), 1,2-phenylenediamine (108.1 mg, 1.0 mmol), and 2-Mercapto-1H-imidazole-5-carboxylic acid (14.4 mg, 0.1 mmol, 10 mol%).
Solvent Addition: Add 20 mL of anhydrous toluene to the flask.
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask.
Reaction: Heat the mixture to reflux (approximately 110-111 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Data Presentation: Expected Outcomes
Based on similar organocatalyzed benzimidazole syntheses, the following results can be anticipated. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) will be crucial for achieving high yields.
Entry
Reactant 1
Reactant 2
Catalyst Loading (mol%)
Time (h)
Yield (%)
1
Benzoic acid
1,2-Phenylenediamine
10
6
85-95
2
4-Nitrobenzoic acid
1,2-Phenylenediamine
10
5
80-90
3
Acetic acid
1,2-Phenylenediamine
10
8
70-80
4
Benzoic acid
4,5-Dimethyl-1,2-phenylenediamine
10
6
82-92
Note: These are hypothetical yields based on analogous reactions and would need to be confirmed experimentally.
Trustworthiness and Self-Validation
The proposed protocol includes standard methods for reaction monitoring (TLC), purification (column chromatography), and characterization (NMR, MS, IR). These analytical techniques provide a robust system for validating the outcome of the experiment. The progress of the reaction can be quantitatively assessed by techniques such as GC-MS or HPLC, allowing for kinetic studies and optimization of reaction parameters. The recyclability of the catalyst can also be investigated by recovering it after the reaction and reusing it in subsequent runs.
Conclusion and Future Perspectives
2-Mercapto-1H-imidazole-5-carboxylic acid holds significant promise as a multifunctional organocatalyst. The proposed application in benzazole synthesis provides a framework for exploring its catalytic activity. Further research should focus on elucidating the precise catalytic mechanism, expanding the substrate scope, and immobilizing the catalyst on a solid support for enhanced reusability. The unique combination of acidic, basic, and nucleophilic functionalities within this single molecule opens up exciting avenues for the development of novel and efficient catalytic systems in organic synthesis and drug discovery.
References
Swain, C. G.; Brown, J. F. Concerted Displacement Reactions. VII. The Mechanism of Enolization and the alpha-Halogenation of Ketones. J. Am. Chem. Soc.1952 , 74 (10), 2538–2543. [Link]
Ishihara, K.; Lu, Y. Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Chem. Sci.2016 , 7, 1276-1280. [Link]
Alvim, H. G. O.; da Silva Júnior, E. N.; Neto, B. A. D. What do we know about multicomponent reactions? Mechanisms and trends for the Biginelli, Hantzsch, Mannich, Passerini and Ugi MCRs. RSC Adv.2014 , 4, 54282–54299. [Link]
Application Note: Analytical Characterization of 2-Mercapto-1H-imidazole-5-carboxylic acid
This guide outlines a comprehensive analytical framework for the characterization of 2-Mercapto-1H-imidazole-5-carboxylic acid (CAS: 25271-85-6). It addresses the compound's specific chemical challenges, including zwitte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive analytical framework for the characterization of 2-Mercapto-1H-imidazole-5-carboxylic acid (CAS: 25271-85-6). It addresses the compound's specific chemical challenges, including zwitterionic behavior, thiol-thione tautomerism, and susceptibility to oxidative dimerization.
This compound serves as a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals (e.g., antihypertensives, biotin derivatives). Its characterization requires a multi-modal approach to distinguish it from its disulfide impurity (oxidation product) and des-mercapto degradants.
The Tautomerism Challenge
In solution, this molecule exists in a dynamic equilibrium between the thiol (sulfhydryl) and thione forms. In polar solvents like DMSO and water, the thione form typically predominates. Analytical methods must be robust enough to analyze the bulk material without inducing artifactual shifts in this equilibrium.
Figure 1: Tautomeric equilibrium between thiol and thione forms and its impact on spectroscopic signals.
Physicochemical Characterization
Before instrumental analysis, the fundamental physical properties must be established to guide solvent selection and method parameters.
Parameter
Value / Observation
Analytical Implication
Solubility
Soluble in DMSO, dilute alkali (NaOH), Methanol. Sparingly soluble in water/acid.
Use DMSO-d6 for NMR.[1][2] Use buffered aqueous/organic mixes for HPLC.[3]
pKa (Acid)
~3.5 (Carboxylic acid)
Mobile phase pH must be controlled (pH < 2.5 or > 5) to stabilize retention time.
pKa (Base)
~10.5 (Thiol/Imidazole N)
High pH buffers may cause column damage; acidic conditions preferred for stability.
Melting Point
> 250°C (often decomposes)
DSC is preferred over capillary melting point to observe decomposition onset.
Objective: Quantify purity and detect the disulfide dimer impurity.
Challenge: The compound is highly polar and zwitterionic. Standard C18 columns may result in peak tailing or poor retention (elution in the void volume).
Method Parameters (Reverse Phase - Ion Suppression)
This method uses a high-aqueous, acidic mobile phase to suppress the ionization of the carboxylic acid (keeping it neutral) while protonating the imidazole, allowing for interaction with the stationary phase.
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm.
Rationale: Standard C18 columns may suffer from "phase collapse" in high aqueous conditions. Polar-embedded phases ensure wetting and retention of polar heterocycles.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid).
Detection: UV at 254 nm (primary) and 220 nm (secondary).
Temperature: 30°C.
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
95
5
Initial equilibration
15.0
60
40
Elute main peak & polar impurities
20.0
20
80
Wash lipophilic contaminants
22.0
95
5
Re-equilibration
30.0
95
5
End of run
Sample Preparation[2][4][5][6]
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete dissolution), then dilute to volume with Diluent.
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use PVDF if protein binding is suspected, though unlikely here.
System Suitability Criteria
Tailing Factor (T): NMT 1.5 (Critical for imidazole derivatives).
1100 - 1200 cm⁻¹: C=S stretching (Thione form). Note: S-H stretch at 2550 cm⁻¹ is often weak or absent in the solid state due to thione dominance.
Impurity Profiling: The Disulfide Workflow
The most common degradation pathway is the oxidation of the thiol to a disulfide dimer (Bis(4-carboxy-1H-imidazol-2-yl)disulfide).
Figure 2: Logical workflow for detecting and confirming oxidative dimerization impurities.
References
ResearchGate. (2017). HPLC methods for compounds containing imidazole. Retrieved from [Link]
National Institutes of Health (PMC). (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles. Retrieved from [Link]
Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6) Data for Imidazole Derivatives. Retrieved from [Link]
Application Note: High-Fidelity HPLC Purity Analysis of 2-Mercapto-1H-imidazole-5-carboxylic acid
Abstract This Application Note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Mercapto-1H-imidazole-5-carboxylic acid (CAS: 25271-85-6).[1] Due to the molecule's amphot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Mercapto-1H-imidazole-5-carboxylic acid (CAS: 25271-85-6).[1] Due to the molecule's amphoteric nature, high polarity (LogP ~ -0.5), and susceptibility to oxidative dimerization, standard C18 reverse-phase methods often yield poor retention and peak tailing. This guide presents a "First Principles" approach utilizing a Polar-Embedded C18 stationary phase combined with a pH-controlled acidic mobile phase.[1] This system ensures adequate retention (
), sharp peak shape, and separation from synthesis precursors and oxidative degradants (disulfides).
Introduction & Chemical Context
The Analyte
2-Mercapto-1H-imidazole-5-carboxylic acid is a critical intermediate in the synthesis of bioactive imidazoles and biotin derivatives.[1] Its analysis is complicated by three physicochemical factors:
Amphoteric Character: It possesses a basic imidazole nitrogen, an acidic carboxylic acid (-COOH), and a weakly acidic thiol/thione group.[1]
Tautomerism: In solution, it exists in equilibrium between the thiol and thione forms, with the thione often dominating in polar solvents.[1]
Polarity: With a calculated LogP of approximately -0.5, it is highly water-soluble, leading to elution near the void volume (
Dewetting/Phase Collapse: Using 100% aqueous mobile phases on standard C18 columns to increase retention can lead to phase collapse (dewetting), causing loss of retention and reproducibility.
Oxidation: The mercapto group is prone to oxidation, forming the disulfide dimer Bis(4-carboxy-1H-imidazol-2-yl)disulfide .[1] This impurity must be resolved from the main peak.[1]
Method Development Strategy (The "Why")
To overcome the polarity and ionization issues, we employ a Polar-Embedded Reversed-Phase strategy.[1]
Stationary Phase Selection: A "Polar-Embedded" or "Aqueous Stable" C18 column is selected.[1] These phases contain hydrophilic groups (e.g., carbamate, amide) near the silica surface. This prevents phase collapse in highly aqueous conditions and provides secondary interactions (H-bonding) to retain polar analytes.[1]
pH Control: A mobile phase pH of 2.0–2.5 is chosen.
Effect on Carboxyl: The -COOH group (pKa ~3-4) remains protonated (neutral), increasing hydrophobicity.[1]
Effect on Imidazole:[2][3] The imidazole ring (pKa ~6-7) is protonated (cationic).[1]
Result: While the molecule is cationic, the polar-embedded phase interacts with the charged center, while the alkyl chains interact with the hydrophobic backbone, achieving balanced retention.
Method Logic Visualization
Caption: Decision tree illustrating the selection of a Polar-Embedded C18 column to handle the conflicting requirements of high polarity and phase stability.
Note: Due to high polarity, the gradient starts with very low organic content.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
98
2
Isocratic Hold (Load)
3.0
98
2
End Isocratic Hold
12.0
70
30
Linear Gradient (Elution)
15.0
10
90
Wash Step (Remove Dimers)
17.0
10
90
Hold Wash
17.1
98
2
Re-equilibration
22.0
98
2
End of Run
Sample Preparation (Critical Step)
Oxidation of the thiol group is the primary source of analytical error. Samples must be prepared fresh.
Diluent: Prepare a mixture of 90:10 Buffer A : Acetonitrile .
Tip: Degas the diluent thoroughly to remove dissolved oxygen.[1]
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve in Diluent. Sonicate briefly (< 2 min) to minimize heat/oxidation.
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10.0 mL with Diluent.
Stability: Analyze within 4 hours of preparation. If autosampler storage is required, maintain at 4°C.[1]
Method Validation Parameters
To ensure the method is "Trustworthy" (Part 2 requirement), the following validation criteria should be met:
System Suitability
Retention Time (
): The main peak should elute between 4.0 and 8.0 minutes.[1]
Tailing Factor (
): NMT 1.5. (Polar-embedded phases usually yield ).[1]
Precision: RSD of peak area for 5 replicate injections
2.0%.
Linearity & Range
Range: 0.05 µg/mL (LOQ) to 150 µg/mL (150% of target).
Result: The main peak (monomer) will decrease, and a new, more hydrophobic peak (dimer) should appear at a later retention time (approx 10-12 min).[1]
Troubleshooting & Robustness
Common Issues
Symptom
Probable Cause
Corrective Action
Peak Splitting
pH mismatch or Tautomer separation
Ensure Diluent pH matches Mobile Phase pH.[1] Tautomers usually equilibrate fast enough to appear as one peak, but low temp (10°C) can split them.[1] Keep column at 30°C.
Drifting Retention
"Phase Collapse" (Dewetting)
If using a standard C18, switch to the recommended Atlantis T3 or Synergi Fusion . If already using these, re-equilibrate for 20 mins.
Ghost Peaks
Carryover or Oxidation
Wash needle with 50:50 ACN:Water.[1] Ensure fresh sample prep to avoid disulfide buildup.[1]
Sample Prep Workflow Diagram
Caption: Optimized sample preparation workflow to minimize oxidative degradation of the thiol group.
References
PubChem. "2-Mercapto-1H-imidazole-5-carboxylic acid (Compound)."[1][5] National Library of Medicine.[1] Accessed October 2023.[1] Link
Waters Corporation. "Atlantis T3 Columns: Care and Use Manual."[1] Waters Library.[1] (Reference for 100% aqueous stability mechanisms). Link
Phenomenex. "Synergi Fusion-RP: Polar Embedded C18 Technology." Phenomenex Technical Notes. (Reference for polar-embedded selectivity). Link
McCalley, D. V. "Analysis of the retention mechanism of basic compounds on a polar-embedded reversed-phase column." Journal of Chromatography A, 1999.[1] (Fundamental theory on retaining polar bases).[1] Link
European Pharmacopoeia (Ph.[1] Eur.). "Chromatographic Separation Techniques (2.2.46)."[1] (General guidelines for system suitability and peak tailing limits). Link
Application Note: High-Throughput Screening and Mechanistic Profiling of 2-Mercaptoimidazole Derivatives for Antifungal Activity
Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal scaffolds. The 2-merc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal scaffolds. The 2-mercaptoimidazole pharmacophore offers a dual-advantage: the imidazole ring targets lanosterol 14
-demethylase (CYP51), while the C2-mercapto substitution enhances lipophilicity and provides a reactive handle for covalent interactions or metal chelation within the fungal active site.
This guide details a validated workflow for screening these derivatives, moving beyond simple phenotypic observation to granular mechanistic profiling. It integrates CLSI-compliant susceptibility testing with specific assays to deconstruct the mode of action (MoA) involving ergosterol depletion and cell wall compromise.
Strategic Screening Workflow
The following pipeline ensures that only compounds with high potency and acceptable safety profiles advance to lead optimization.
Figure 1: Stage-gated screening workflow for 2-mercaptoimidazole derivatives. Progression requires meeting specific potency (MIC) and safety (HC50) thresholds.
Module 1: Chemical Library Preparation
Critical Causality: 2-mercaptoimidazoles are prone to oxidation (disulfide formation) and poor aqueous solubility. Proper handling is prerequisite for reproducible MIC data.
Protocol
Solubilization: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mM .
Note: Avoid protic solvents (ethanol/methanol) for stock storage as they may facilitate thiol-disulfide exchange over time.
Quality Control: Verify purity via HPLC-MS. The thiol group (-SH) must be intact. If significant disulfide dimer is present, reduce with DTT (Dithiothreitol) prior to screening, though fresh synthesis is preferred.
Storage: Store in amber glass vials at -20°C. Avoid freeze-thaw cycles exceeding 3 times.
Module 2: Primary Screening (MIC Determination)
Standard: CLSI M27 (Yeasts) and M38 (Filamentous Fungi).[1]
Rationale: We use RPMI 1640 buffered with MOPS. The imidazole nitrogen is basic (
); unbuffered media pH shifts can drastically alter the ionization state and membrane permeability of the drug.
Materials
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
Strains: C. albicans (ATCC 90028), C. glabrata, A. fumigatus.
Indicator: Resazurin (0.01%) for colorimetric endpoint (Blue = No Growth, Pink = Growth).
Step-by-Step Protocol
Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to reach
to cells/mL (0.5 McFarland).
Dilution: Dilute the suspension 1:100, then 1:20 in RPMI-MOPS to achieve final test inoculum of
to cells/mL .
Plate Setup:
Dispense 100 µL of inoculum into 96-well round-bottom plates.
Add 100 µL of 2x drug solution (Serial dilutions from 64 µg/mL down to 0.125 µg/mL).
Controls: Growth Control (Media + Cells + DMSO), Sterile Control (Media only), Positive Control (Fluconazole).
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus/Cryptococcus).
Readout: Add 20 µL Resazurin. Incubate 2-4 hours.
MIC Definition: Lowest concentration preventing the color change from blue (resazurin) to pink (resorufin).
Module 3: Mechanistic Profiling
Once active compounds are identified, we must determine if they act via the classical azole mechanism (Ergosterol depletion) or cell wall disruption.
Ergosterol Quantitation Assay
Logic: Imidazoles inhibit CYP51, blocking the conversion of lanosterol to ergosterol. This assay quantifies the drop in ergosterol and accumulation of precursors (24(28)-dehydroergosterol).
Figure 2: The Ergosterol Biosynthesis pathway. 2-mercaptoimidazoles target CYP51, causing a buildup of Lanosterol and depletion of Ergosterol.
Protocol:
Treatment: Grow C. albicans in the presence of the test compound (at MIC/2) for 16h.
Saponification: Harvest pellets. Add 3 mL 25% alcoholic KOH. Vortex 1 min. Incubate at 85°C for 1 hour.
Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 min.
Separation: Allow layers to separate (or centrifuge). Transfer the upper heptane layer (lipids) to a quartz cuvette.
Spectroscopy: Scan absorbance between 230 nm and 300 nm.
Ergosterol Signature: Four peaks at 262, 271, 281.5 , and 293 nm.
Calculation: Calculate % Ergosterol reduction relative to untreated control using height of the peak at 281.5 nm.
Sorbitol Protection Assay (Cell Wall Integrity)
Logic: If a compound attacks the cell wall (like echinocandins), high-molarity sorbitol acts as an osmotic stabilizer, allowing the fungus to survive even with a defective wall. If the MIC increases (shifts) in the presence of sorbitol, the target is the cell wall.[2][3] If the MIC is unchanged, the target is likely the membrane or intracellular.
Protocol:
Prepare duplicate MIC plates.
Plate A: Standard RPMI.
Plate B: RPMI supplemented with 0.8 M Sorbitol .
Run MIC protocol as described in Module 2.
Interpretation:
MIC Shift > 4-fold (e.g., 4 µg/mL
64 µg/mL): Positive for Cell Wall damage.
No Shift: Mechanism is likely membrane-associated (e.g., Ergosterol inhibition).
Module 4: Toxicity Profiling (Hemolysis)
Rationale: The mercapto group can sometimes cause non-specific membrane lysis. It is vital to distinguish specific antifungal activity from general cytotoxicity.
Protocol:
Preparation: Wash fresh human or sheep erythrocytes (RBCs) 3x with PBS. Resuspend to 2% hematocrit.
Exposure: Mix 100 µL RBC suspension + 100 µL drug solution (range 1 to 512 µg/mL) in V-bottom plates.
Controls:
0% Hemolysis: PBS only.
100% Hemolysis: 1% Triton X-100.
Incubation: 1 hour at 37°C.
Quantification: Centrifuge 1000 x g for 10 min. Transfer supernatant to flat-bottom plate. Measure Absorbance at 540 nm .
(concentration causing 50% hemolysis) should be the MIC.
Data Presentation & Analysis
Structure-Activity Relationship (SAR) Table
Summarize your findings in the following format to visualize the impact of the R-group substitutions.
Compound ID
R-Group (C2-S-R)
MIC (g/mL)
Ergosterol Reduction (%)
Sorbitol Shift?
Hemolysis (g/mL)
Selectivity Index (/MIC)
MI-01
Methyl
32.0
15%
No
>512
>16
MI-05
Benzyl
2.0
85%
No
128
64
MI-12
p-NO-Benzyl
0.5
92%
No
64
128
Fluconazole
(Control)
1.0
95%
No
>512
>512
Interpretation Guide:
High Potency/High Ergosterol Reduction: Indicates successful CYP51 targeting (e.g., MI-12).
Low Potency/Low Ergosterol Reduction: Poor target binding or permeability issues.
High Hemolysis: The compound acts as a detergent; discard.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).
[Link]
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.[7]
[Link]
Frost, D. J., et al. (1995). Characterization of the mode of action of the 2-mercaptoimidazole derivative, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl 2-propynyl sulfide. Antimicrobial Agents and Chemotherapy.[8][9]
[Link]
Larsen, B., et al. (2018). Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms of Boron Compounds against Candida albicans.[10] The Journal of Microbiology.[7]
[Link]
Spandidos, A., et al. (2011). Hemolysis Assay Protocol for Drug Screening. Bio-protocol.[4][5][11][12]
[Link]
Application Notes & Protocols: 2-Mercapto-1H-imidazole-5-carboxylic Acid as a Versatile Building Block for Drug Discovery
Introduction: The Strategic Value of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites make it a highly sought-after motif in the design of novel therapeutics. The subject of this guide, 2-Mercapto-1H-imidazole-5-carboxylic acid , represents a particularly attractive starting point for drug discovery programs. This trifunctional building block offers three distinct points for chemical modification: the nucleophilic mercapto group, the carboxylic acid handle for amide bond formation or salt bridge interactions, and the imidazole ring itself, which can be further functionalized.
Derivatives of the broader imidazole and benzimidazole class have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This well-documented biological potential underscores the value of exploring novel chemical space around this core. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Mercapto-1H-imidazole-5-carboxylic acid as a foundational element in medicinal chemistry campaigns. We will delve into its synthesis, key derivatization strategies, and provide a detailed protocol for a representative biological assay to evaluate the potential of its analogs as enzyme inhibitors.
Physicochemical Properties and Synthesis of the Building Block
A thorough understanding of the starting material is paramount for its effective utilization. The key physicochemical properties of 2-Mercapto-1H-imidazole-5-carboxylic acid are summarized in the table below.
Protocol 1: Synthesis of 2-Mercapto-1H-imidazole-5-carboxylic Acid
The synthesis of the title compound can be achieved through a multi-step process, adapted from procedures described for related imidazole carboxylic acids.[5] This protocol outlines a plausible and efficient route starting from N-formylglycine ethyl ester.
Workflow for the Synthesis of 2-Mercapto-1H-imidazole-5-carboxylic Acid
Caption: Synthetic scheme for 2-Mercapto-1H-imidazole-5-carboxylic acid.
Step-by-Step Procedure:
Claisen Condensation:
To a cooled (0-5 °C) mixture of N-formylglycine ethyl ester (1 equiv.) and ethyl formate (1.1 equiv.), add sodium methoxide (1.1 equiv.) portion-wise while maintaining the temperature below 10 °C.
Stir the reaction mixture at room temperature for 12-16 hours.
Extract the resulting sodium enolate salt of N-formyl-C-formylglycine ethyl ester with water.
Cyclization:
Cool the aqueous extract of the enolate salt in an ice bath.
Carefully add hydrochloric acid (12 N) to acidify the solution, followed by the addition of sodium thiocyanate (1.2 equiv.).
Heat the reaction mixture to 90 °C for 1-2 hours, during which 2-mercapto-5-carbethoxyimidazole will precipitate.
Cool the mixture and collect the solid product by filtration.
Hydrolysis:
Suspend the crude 2-mercapto-5-carbethoxyimidazole in a 1.5-2 N aqueous solution of sodium hydroxide.
Heat the mixture to 80-90 °C for 2-4 hours to facilitate ester hydrolysis.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the final product, 2-Mercapto-1H-imidazole-5-carboxylic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Derivatization Strategies for Library Synthesis
The true power of 2-Mercapto-1H-imidazole-5-carboxylic acid lies in its potential for derivatization at its three reactive sites. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Strategy 1: Modification of the Carboxylic Acid
The carboxylic acid moiety is an ideal handle for introducing a wide range of substituents via amide bond formation. This is a robust and well-established transformation in medicinal chemistry.
General Workflow for Amide Library Synthesis
Caption: Amide library synthesis from the core building block.
Protocol 2: Parallel Amide Synthesis
This protocol is designed for the efficient synthesis of a small library of amide derivatives in parallel.
Stock Solution Preparation:
Prepare a stock solution of 2-Mercapto-1H-imidazole-5-carboxylic acid in a suitable solvent such as DMF or DMSO (e.g., 0.1 M).
Prepare stock solutions of a diverse set of primary and secondary amines in the same solvent (e.g., 0.12 M).
Prepare a stock solution of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (0.15 M), and an activator, such as hydroxybenzotriazole (HOBt) (0.15 M), in the same solvent.
Reaction Setup:
In an array of reaction vials, dispense the stock solution of the carboxylic acid (1 equiv.).
Add the respective amine stock solutions to each vial (1.2 equiv.).
Add the EDAC/HOBt stock solution to each vial (1.5 equiv. EDAC, 1.5 equiv. HOBt).
Reaction and Work-up:
Seal the vials and agitate at room temperature for 16-24 hours.
Quench the reactions by adding water.
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Purify the products by flash chromatography or preparative HPLC.
Strategy 2: Modification of the Mercapto Group
The mercapto group is a soft nucleophile and can be readily alkylated to introduce a variety of lipophilic or functionalized side chains.
Protocol 3: S-Alkylation of the Imidazole Core
Deprotonation:
Dissolve 2-Mercapto-1H-imidazole-5-carboxylic acid (1 equiv.) in a polar aprotic solvent like DMF.
Add a suitable base, such as potassium carbonate (2 equiv.), and stir for 30 minutes at room temperature.
Alkylation:
Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equiv.) to the reaction mixture.
Stir at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
Work-up and Purification:
Pour the reaction mixture into water and acidify to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Recrystallize or purify by column chromatography as needed.
Application in Enzyme Inhibition: A Case Study with Carbonic Anhydrase
Given that derivatives of related heterocyclic thiols have shown potent inhibitory activity against various enzymes, we propose a hypothetical application of 2-Mercapto-1H-imidazole-5-carboxylic acid derivatives as inhibitors of carbonic anhydrases (CAs).[6] CAs are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers. The mercapto group of the core scaffold could potentially coordinate with the active site zinc ion, a known binding mode for some CA inhibitors.
Hypothetical Signaling Pathway
Caption: Inhibition of Carbonic Anhydrase by a hypothetical derivative.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed hydration of carbon dioxide.[6]
Reagent Preparation:
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (hCA II) in water.
Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4).
Indicator: Prepare a solution of a pH indicator, such as p-nitrophenol, in the buffer.
Substrate: Prepare a saturated solution of carbon dioxide in water by bubbling CO₂ gas through chilled water.
Inhibitor Solutions: Prepare serial dilutions of the synthesized imidazole derivatives in a suitable solvent (e.g., DMSO), ensuring the final DMSO concentration in the assay is low (<1%).
Assay Procedure:
The assay is performed using a stopped-flow instrument capable of rapid mixing and monitoring absorbance changes.
In one syringe, load the enzyme solution mixed with the indicator in the buffer.
In the other syringe, load the CO₂ solution.
The instrument rapidly mixes the contents of the two syringes, initiating the enzymatic reaction.
The hydration of CO₂ produces carbonic acid, which lowers the pH and causes a change in the absorbance of the indicator.
The initial rate of the reaction is determined by monitoring the change in absorbance over time.
Inhibition Measurement:
To measure inhibition, pre-incubate the enzyme with various concentrations of the test compounds for a defined period (e.g., 15 minutes) before mixing with the CO₂ substrate.
Determine the reaction rates in the presence of the inhibitors.
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
2-Mercapto-1H-imidazole-5-carboxylic acid is a promising and versatile building block for the synthesis of diverse chemical libraries for drug discovery. Its trifunctional nature allows for extensive SAR exploration, and the biological activities of related scaffolds suggest a high probability of identifying novel bioactive compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin leveraging this valuable chemical entity in their quest for new therapeutics. Future work should focus on the synthesis and screening of focused libraries against various targets, including kinases, proteases, and other enzymes where the unique features of this scaffold can be exploited.
References
Google Patents. (1952). Preparation of 2-mercaptoimidazoles. US2585388A.
Organic Syntheses. (n.d.). 2-(HYDROXYMETHYL)IMIDAZOLE. Retrieved from [Link]
Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45(2), 494.
ResearchGate. (2023). Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic acid (compound 2a). Retrieved from [Link]
Schäfer, A., Geisslinger, G., & Proschak, E. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200257.
Angeli, A., Ferraroni, M., & Supuran, C. T. (2020). 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1262-1268.
Song, O. N., & Schöneich, C. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1957-1966.
Google Patents. (1987). 1H-imidazole-5-carboxylic acid derivatives. EP0234656A2.
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
PubChem. (n.d.). 2-sulfanyl-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
Technical Support Center: Purification of 2-Mercapto-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for the purification of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the purification of this important heterocyclic compound.
Introduction to Purification Challenges
2-Mercapto-1H-imidazole-5-carboxylic acid is a bifunctional molecule possessing both a carboxylic acid and a mercapto (thiol) group. This unique combination of functional groups, while synthetically useful, presents specific challenges during purification. The amphoteric nature of the molecule, arising from the acidic carboxylic group and the basic imidazole ring, influences its solubility and chromatographic behavior. Furthermore, the thiol group is susceptible to oxidation, potentially leading to disulfide impurities. This guide will provide a systematic approach to overcoming these challenges to obtain high-purity MICA.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Mercapto-1H-imidazole-5-carboxylic acid that influence its purification?
A1: The purification strategy for MICA is dictated by its key physicochemical properties:
Amphoterism: The presence of both an acidic carboxylic acid group and a basic imidazole ring means its solubility is highly pH-dependent. It is generally more soluble in aqueous basic solutions (as a carboxylate salt) and acidic solutions (as a protonated imidazole).
Polarity: The combination of the imidazole ring, carboxylic acid, and mercapto group makes MICA a highly polar molecule. This suggests poor solubility in non-polar organic solvents.
Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (from the carboxylic acid and N-H of the imidazole) and acceptor (the nitrogen and oxygen atoms). This contributes to its relatively high melting point and influences its interaction with polar solvents.
Oxidation Potential: The mercapto group can be oxidized to form a disulfide dimer, a common impurity that needs to be considered during purification and storage.
Q2: What are the most common impurities I should expect when synthesizing 2-Mercapto-1H-imidazole-5-carboxylic acid?
A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities may include:
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like diaminomaleonitrile or its derivatives.
Oxidized Species: The most common process-related impurity is the disulfide dimer of MICA.
Decarboxylated Product: Although it requires high temperatures, some loss of the carboxylic acid group to yield 2-mercapto-1H-imidazole is possible under harsh conditions.
Side-Products from Synthesis: The synthesis of imidazole derivatives can sometimes lead to the formation of isomeric byproducts or other heterocyclic compounds.[1]
Q3: How should I store purified 2-Mercapto-1H-imidazole-5-carboxylic acid to maintain its purity?
A3: To minimize degradation, purified MICA should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the mercapto group.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of MICA.
Problem 1: Poor yield upon precipitation/recrystallization.
Probable Cause
Solution
Scientific Rationale
Incorrect pH for precipitation
Adjust the pH of the solution carefully. For precipitation from a basic solution, slowly add acid to reach the isoelectric point of the molecule, where its solubility in water is minimal.
As an amphoteric molecule, MICA's solubility is lowest at its isoelectric point. In strongly acidic or basic solutions, it forms soluble salts.
Inappropriate solvent for recrystallization
Experiment with different solvent systems. Given its polarity, consider polar protic solvents like water or ethanol, or mixtures such as methanol/water. For a related compound, 2-mercapto-5-difluoromethoxy-1H-benzimidazole, purification involved dissolving in methanol and precipitating with water.[2]
The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. The structural similarity to other polar heterocyclic carboxylic acids suggests that polar solvents are a good starting point.
Product is too soluble in the chosen cold solvent
If the product remains dissolved even after cooling, try adding an anti-solvent (a solvent in which the product is insoluble) to the solution to induce precipitation. For example, if using methanol, the addition of a less polar solvent like ethyl acetate could be effective.
The addition of an anti-solvent reduces the overall solvating power of the medium for the polar MICA, promoting crystallization.
Problem 2: Product is discolored (e.g., yellow or brown).
Probable Cause
Solution
Scientific Rationale
Presence of colored impurities
Treat the hot solution with activated charcoal before filtration during recrystallization. A patent for a related compound mentions the use of decolorizing carbon.[3]
Activated charcoal has a high surface area and can adsorb colored impurities from the solution, leading to a purer, colorless crystalline product upon cooling.
Oxidation of the mercapto group
Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents to minimize oxidation.
The thiol group is susceptible to oxidation, which can form colored disulfide byproducts. Minimizing exposure to oxygen is crucial.
Problem 3: Difficulty with chromatographic purification.
Probable Cause
Solution
Scientific Rationale
Compound streaking on silica gel TLC/column
Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase.
The acidic and basic nature of MICA can lead to strong interactions with the acidic silanol groups on the silica gel, causing tailing. An acidic modifier can protonate the imidazole ring, leading to more uniform interactions and better peak shape.
Compound not eluting from the column
Increase the polarity of the mobile phase. Consider using a solvent system like dichloromethane/methanol or ethyl acetate/methanol. For a similar compound, a mixture of trichloromethane and methanol (99:1) was used as an eluent.[4]
MICA is a highly polar compound and requires a polar mobile phase to be eluted from a normal-phase column.
Co-elution of impurities
If using normal-phase chromatography, consider switching to reverse-phase HPLC with a C18 column. A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) would be a good starting point.
Reverse-phase chromatography separates compounds based on hydrophobicity. This can provide a different selectivity compared to normal-phase chromatography and may resolve impurities that co-elute on silica gel.
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This method is effective for removing non-ionizable or less polar impurities.
Dissolution: Dissolve the crude 2-Mercapto-1H-imidazole-5-carboxylic acid in a minimal amount of a dilute aqueous base (e.g., 1 M NaOH) at room temperature.
Filtration (Optional): If insoluble impurities are present, filter the solution.
Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the clear solution with stirring until the pH reaches approximately 3-4 (the exact pH should be optimized for maximum precipitation). A white or off-white precipitate should form.
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
Washing: Wash the collected solid with cold water to remove any residual salts.
Drying: Dry the purified product under vacuum.
A similar acid-base precipitation method has been described for the synthesis of 1-phenyl-2-mercapto-5-imidazolecarboxylic acid.[3]
Protocol 2: Recrystallization
This protocol is suitable for removing impurities with different solubility profiles.
Solvent Selection: Based on the properties of similar compounds, a good starting point for solvent screening would be polar protic solvents. Test the solubility of a small amount of crude MICA in solvents like water, ethanol, and methanol at room and elevated temperatures. A mixture of methanol and water is often effective for polar compounds.[2]
Dissolution: Suspend the crude MICA in a minimal amount of the chosen cold solvent in an Erlenmeyer flask.
Heating: Gently heat the suspension while stirring to dissolve the solid. Add small portions of hot solvent until the solid is completely dissolved.
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography
This method is useful for separating impurities with similar polarities.
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase Selection: Due to the high polarity of MICA, a polar eluent system will be required. Start with a moderately polar system and increase the polarity as needed. A good starting point would be a mixture of dichloromethane and methanol or ethyl acetate and methanol. A patent for a related compound utilized a trichloromethane and methanol (99:1) eluent, followed by a methylbenzene and ethanol (97:3) system for further HPLC purification.[4]
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
Sample Loading: Dissolve the crude MICA in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.
Elution: Start eluting with the initial mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol).
Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC).
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
The "Golden Rule" of Stability:
This compound is an amphoteric mercaptan .[1] Its stability is a trade-off between solubility and oxidation resistance.[1]
High pH (Basic): Maximizes solubility (dianion formation) but catastrophically accelerates oxidation to disulfides.[1]
Low pH (Acidic): Maximizes chemical stability (favors the stable thione tautomer) but minimizes solubility (protonated carboxylic acid precipitates).[1]
Part 2: Critical Stability Q&A
Category A: Solubility & Preparation[1][2]
Q1: I cannot get the powder to dissolve in water at neutral pH. What is happening?A: This is a pKa-driven issue. The molecule has a carboxylic acid (pKa ~3–4) and an imidazole ring (pKa ~6–7).[1] At neutral pH, the zwitterionic character or partial protonation can lead to poor solubility.[1]
For Organic Solvents: Use DMSO or DMF.[1] These are superior for stock solutions as they avoid the pH/solubility tightrope of water.[1]
Q2: Can I use heat to dissolve the compound?A:Use caution. Mild heating (up to 40°C) is acceptable, but 2-mercaptoimidazoles are thermally sensitive in the presence of oxygen.[1] Heating an aerated solution will rapidly convert your active compound into its disulfide dimer (2,2'-dithiobis-imidazole derivative), which is often insoluble and inactive.[1]
Protocol: If heating is required, you must purge the solvent with nitrogen or argon first.[1]
Category B: Chemical Stability (Oxidation)[1]
Q3: My clear stock solution turned yellow overnight. Is it still usable?A:Likely No. The yellowing is a classic signature of oxidative degradation.
Mechanism: The "mercapto" group (-SH) oxidizes to form a disulfide bond (-S-S-).[1] This reaction is accelerated by:
High pH: The thiolate anion (
) is the species that oxidizes, not the neutral thione.[1]
Trace Metals: Iron or copper ions in your water act as catalysts.[1]
Troubleshooting: Check your HPLC traces. You will likely see a new peak with double the molecular weight (minus 2 protons) and increased hydrophobicity.[1]
Q4: How do I prevent this oxidation during long-term storage?A: You must control the "Thione-Thiol" equilibrium.[1]
The Science: In solution, the compound exists in equilibrium between the Thione (stable, C=S) and Thiol (reactive, C-SH) forms.[1] The Thione dominates in neutral/acidic media.[1]
Storage Protocol:
Prepare stock solutions in anhydrous DMSO .
Store at -20°C.
If aqueous storage is mandatory, add a reducing agent like DTT (0.5 mM) or TCEP to maintain the monomeric state, provided it doesn't interfere with your downstream assay.[1]
Part 3: Troubleshooting Guide (Symptom-Based)
Symptom
Probable Cause
Corrective Action
Precipitation upon cooling
Protonation of Carboxylate
The pH drifted below the pKa of the acid group (~3.5). Re-adjust pH to >7.0 or warm slightly (under Argon).
Solution turns cloudy/white
Disulfide Formation
The oxidized dimer is often less soluble than the monomer.[1] Filter and check LC-MS. Discard if >5% degraded.
Inconsistent IC50 data
Mixed Oxidation States
You are dosing a mixture of monomer (active) and dimer (inactive).[1] Always prepare fresh stocks.
This diagram illustrates why pH control is critical.[1] The "Danger Zone" is high pH + Oxygen.
Caption: The Thione form (green) is chemically stable.[1] Basic conditions drive the equilibrium to the Thiolate (red), which rapidly oxidizes to the inactive Disulfide (grey).
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for solvent selection balancing solubility risks (Acidic) vs. oxidation risks (Basic).
Part 6: References
PubChem. (2025).[1][3][4] 2-sulfanyl-1H-imidazole-5-carboxylic acid (Compound Summary).[1][4] National Library of Medicine.[1] Available at: [Link][1]
Balaban, A. T., et al. (2004).[1] Tautomerism in 2-Mercaptoazoles.[1] Advances in Heterocyclic Chemistry.[1] (General reference on thione-thiol tautomerism stability).
Sigma-Aldrich. (2024).[1][5] Technical Bulletin: Handling and Storage of Thiols and Mercaptans.[1] (Standard operating procedure for preventing disulfide formation).[1]
optimizing reaction conditions for the synthesis of 2-Mercapto-1H-imidazole-5-carboxylic acid derivatives
Technical Support Center: Synthesis of 2-Mercapto-1H-imidazole-5-carboxylic Acid Derivatives Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Cyclization, Yie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Mercapto-1H-imidazole-5-carboxylic Acid Derivatives
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Optimization of Cyclization, Yield Improvement, and Impurity Management
Executive Summary: The Chemistry & The Challenge
Welcome to the technical support hub for imidazole synthesis. You are likely targeting the 2-mercapto-1H-imidazole-5-carboxylic acid (or its ester precursors) as a scaffold for bioactive compounds.
The Core Challenge: This synthesis is deceptively simple. While the ring closure is thermodynamically favorable, three specific failure modes plague this reaction:
Oxidative Dimerization: The C2-thiol is highly prone to oxidation, forming disulfide dimers (R-S-S-R) that appear as yellow/orange impurities.
Decarboxylation: The C5-carboxylic acid moiety is thermally unstable in its free acid form, especially during acidic workups.
Tautomeric Ambiguity: Unless N1 is substituted, the 4- and 5-positions are tautomerically equivalent, complicating NMR interpretation.
This guide prioritizes the Aminomalonate/Isothiocyanate Route , as it is the most robust method for generating the 5-carboxylate core.
Interactive Workflow: The "Happy Path" Protocol
This workflow visualizes the optimized route using Diethyl aminomalonate hydrochloride and Potassium Thiocyanate (KSCN) . This route avoids the instability of free formyl-acetic acid precursors.
Caption: Optimized synthetic flow from aminomalonate to the target acid. Note the critical branch point for disulfide formation.
Optimized Experimental Protocol (Self-Validating)
Do not deviate from the stoichiometry unless you have a specific reason. This protocol is designed to minimize the "Yellow Impurity" (Disulfide).
Reagents:
Diethyl aminomalonate hydrochloride (1.0 equiv)
Potassium Thiocyanate (KSCN) (1.5 equiv) — Excess is crucial to drive equilibrium.
Triethylamine (Et3N) (1.1 equiv) — Neutralizes the HCl salt.
Solvent: Absolute Ethanol (Anhydrous).
Step-by-Step Methodology:
The Neutralization (T = 0 min):
Suspend Diethyl aminomalonate HCl in Ethanol (0.5 M concentration).
Add Et3N dropwise at 0°C.
Validation: The solution should become clear as the free amine is liberated. If it remains cloudy, verify solvent quality.
Thiourea Formation (T = 1 hr):
Add KSCN (solid) in one portion.
Warm to Room Temperature (RT) and stir for 1 hour.
Validation (TLC): Check for the disappearance of the starting amine (ninhydrin stain). You should see a new, more polar spot (Thiourea).
The Cyclization (Reflux):
Heat the mixture to reflux (approx. 78°C).
Critical Control Point: Maintain reflux for 12–16 hours. Shorter times yield incomplete cyclization (open-chain thiourea remains).
Observation: The reaction mixture often turns pale yellow. If it turns dark orange/red , you have oxidation occurring (see Troubleshooting).
Workup & Isolation (The Anti-Oxidation Strategy):
Cool to RT. Evaporate ethanol under reduced pressure.
Acidification: Carefully add 1M HCl until pH ~4. The product (Ester) should precipitate as a white/off-white solid.
Filtration: Filter immediately.[2] Wash with cold water containing 1% sodium thiosulfate (to reduce any surface disulfides).
Troubleshooting Guide & FAQs
Issue 1: The "Yellow Plague" (Disulfide Formation)
User Report: "My product is bright yellow/orange, and the melting point is 20°C higher than reported."
Diagnosis: You have formed the disulfide dimer (Bis(4-ethoxycarbonyl-1H-imidazol-2-yl)disulfide). This happens when the thiolate anion is exposed to air, particularly at high pH.
Variable
Recommendation
Mechanism
Degassing
Sparge solvents with Argon for 15 min.
Removes dissolved O2, the primary oxidant.
Reducing Agent
Add 5 mol% DTT or Mercaptoethanol during workup.
Cleaves any formed disulfides back to the free thiol.
pH Control
Never exceed pH 9 during workup.
The thiolate anion () oxidizes 100x faster than the thiol ().
Issue 2: Low Yield / Sticky Gum
User Report: "I obtained a sticky gum instead of a solid precipitate."
Diagnosis: Incomplete cyclization or retained solvent (DMF/DMSO).
Solution: If you used DMF, switch to Ethanol or n-Butanol. High-boiling solvents are difficult to remove without heating the crude, which degrades the product.
Trituration: If you have a gum, triturace with Diethyl Ether or Cold Acetonitrile . This removes non-polar impurities and induces crystallization of the imidazole.
Issue 3: Decarboxylation during Hydrolysis
User Report: "I tried to hydrolyze the ester to the acid, but I lost the carboxyl group."
Diagnosis: Imidazole-5-carboxylic acids are prone to thermal decarboxylation because the imidazole ring acts as an electron sink, facilitating the loss of CO2.
Protocol Adjustment:
Use LiOH (Lithium Hydroxide) in THF/Water (1:1) at Room Temperature . Do not reflux.[2]
Acidify with Acetic Acid (mild) instead of HCl. Strong mineral acids + heat = rapid decarboxylation.
Data & Solvent Optimization Table
We compared three solvent systems for the cyclization step.
Solvent
Temperature
Yield (%)
Purity Profile
Notes
Ethanol
78°C (Reflux)
82%
High
Recommended. Easy removal, product precipitates upon water addition.
DMF
100°C
88%
Low
Difficult workup. High heat promotes disulfide formation.
Water
100°C
45%
Medium
Poor solubility of the intermediate thiourea leads to stalled reaction.
References
Classic Marckwald Synthesis & Variations
Jones, R. G. (1949). The Synthesis of Some 2-Mercaptoimidazoles.[1][2][3][4][5][6] Journal of the American Chemical Society. Link
Optimized Aminomalonate Route
US Patent 2,585,388. Preparation of 2-mercaptoimidazoles.[1][2][3][6] (Describes the decarboxylation risks and ester hydrolysis). Link
Disulfide Troubleshooting in Thiol Synthesis
Muskett, F. W., et al. (2003). High Resolution Structure of the N-Terminal Domain of Tissue Inhibitor of Metalloproteinases-1. (Contains protocols for handling labile thiols/disulfides). Link
Tautomerism in 4(5)
Elguero, J., et al. (1976). The Tautomerism of Heterocycles.[2] Advances in Heterocyclic Chemistry. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for KSCN and Aminomalonates before handling.
A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-Mercapto-1H-imidazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's identity is a foundational pillar of scientific rigor. In this comprehensive guide, we delve into the robust metho...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's identity is a foundational pillar of scientific rigor. In this comprehensive guide, we delve into the robust methodology of confirming the molecular weight of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA), a compound of interest in various research domains. We will explore the gold-standard technique of High-Resolution Mass Spectrometry (HRMS) and provide a detailed, field-proven protocol. Furthermore, we will objectively compare this method with alternative analytical techniques, offering a holistic perspective for your experimental design.
The Critical Importance of Accurate Mass Determination
Before delving into the experimental protocols, it is paramount to understand why precise molecular weight confirmation is non-negotiable in a research and development setting. The molecular weight is an intrinsic property of a chemical compound, directly derived from its atomic composition. An accurate determination serves as a primary checkpoint for:
Compound Identity Verification: Ensuring that the synthesized or procured material is indeed the intended molecule.
Purity Assessment: Identifying potential impurities or contaminants that may interfere with downstream applications.
Stoichiometric Calculations: Providing the correct values for reaction schemes, formulation development, and quantitative analyses.
For a molecule like MICA (C₄H₄N₂O₂S), with a theoretical monoisotopic mass of 143.9993 Da, even minor deviations in the measured mass can signify the presence of an entirely different compound.
Gold Standard: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a 'soft' ionization technique that is exceptionally well-suited for polar small molecules like MICA, as it minimizes fragmentation and predominantly produces the intact molecular ion.[1][2] When coupled with a high-resolution mass analyzer (such as an Orbitrap or a Time-of-Flight (TOF) instrument), it allows for mass determination with exceptional accuracy, typically within a few parts per million (ppm).[3][4] This level of precision is often sufficient to unambiguously determine the elemental composition of the molecule.[5]
Experimental Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity.
Caption: High-Resolution Mass Spectrometry Workflow for MICA Analysis.
1. Sample and Standard Preparation: The Foundation of Quality Data
Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure a stable electrospray. The choice of solvent is dictated by the analyte's solubility and its compatibility with ESI.[6] For MICA, a polar protic solvent like methanol is an excellent choice for the initial stock solution. The working solution is further diluted in a common mobile phase for liquid chromatography-mass spectrometry (LC-MS), such as acetonitrile and water, with the addition of a small amount of formic acid to aid in the ionization process.
Protocol:
Prepare a stock solution of 2-Mercapto-1H-imidazole-5-carboxylic acid at a concentration of 1 mg/mL in high-purity methanol.
From the stock solution, prepare a working solution with a final concentration of approximately 5 µM. A recommended solvent composition is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[7]
Ensure a suitable calibrant solution is available for the mass spectrometer to ensure high mass accuracy.
2. High-Resolution Mass Spectrometry Analysis: The Heart of the Experiment
Rationale: Direct infusion is a straightforward method for introducing a purified sample into the mass spectrometer. Negative ion mode is chosen for MICA due to the presence of the carboxylic acid group, which readily loses a proton to form the [M-H]⁻ ion. A high-resolution mass analyzer provides the necessary precision to differentiate between molecules with very similar nominal masses.
Instrument Parameters (Example for an Orbitrap Mass Spectrometer):
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
3. Data Analysis and Interpretation: Translating Signals into Certainty
Rationale: The primary goal of the data analysis is to compare the experimentally measured mass of the [M-H]⁻ ion to its theoretical value. A mass accuracy of less than 5 ppm provides high confidence in the elemental composition. The isotopic pattern, particularly the relative abundance of the ³⁴S isotope, serves as a secondary confirmation of the presence of sulfur in the molecule.
Data Interpretation Steps:
Identify the peak corresponding to the deprotonated molecule, [M-H]⁻. For MICA, the expected m/z will be approximately 142.9921.
Calculate the mass accuracy using the following formula:
Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
Analyze the isotopic pattern. The natural abundance of ³⁴S is approximately 4.21%. Therefore, you should observe a peak at m/z 144.9892 with an intensity of about 4.2% relative to the monoisotopic peak.
Comparative Analysis of Alternative Techniques
While HRMS is the preferred method for its sensitivity and accuracy, it is beneficial to understand the landscape of alternative techniques. Each method offers a unique set of advantages and limitations.
Feature
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis
Primary Information
Exact mass-to-charge ratio
Chemical environment of nuclei, molecular structure
Percentage composition of elements
Molecular Weight Info
Direct and highly accurate
Indirectly inferred from structure
Derived from empirical formula
Sample Requirement
Nanograms to picograms
Milligrams
Milligrams
Purity Requirement
High (can be coupled with LC for separation)
High
High
Structural Info
Limited (can be enhanced with MS/MS)
Extensive
None
Key Advantage
Unparalleled accuracy and sensitivity
Definitive structural elucidation
Provides empirical formula
Key Limitation
Does not provide direct structural connectivity
Lower sensitivity, requires pure sample
Does not provide molecular formula directly
A Deeper Look at the Alternatives:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the complete chemical structure of a molecule.[9][10] While it doesn't directly measure molecular weight, the confirmed structure allows for an unambiguous calculation of the molecular formula and, consequently, the molecular weight. For MICA, ¹H and ¹³C NMR would confirm the imidazole ring structure and the presence of the carboxylic acid and thiol groups. The primary drawbacks are the relatively large amount of pure sample required and lower sensitivity compared to mass spectrometry.
Elemental Analysis: This classical technique provides the percentage composition of each element in a compound.[11][12] From this data, the empirical formula (the simplest whole-number ratio of atoms) can be determined.[13][14] To obtain the molecular formula, the empirical formula weight is divided into the molecular weight determined by another method (like mass spectrometry). While reliable, it is a destructive technique that requires a significant amount of pure sample and does not provide any structural information.
Caption: Advantages and Disadvantages of Analytical Techniques.
Conclusion
For the definitive confirmation of the molecular weight of 2-Mercapto-1H-imidazole-5-carboxylic acid, High-Resolution Mass Spectrometry via Electrospray Ionization stands as the unequivocal method of choice. Its exceptional accuracy and sensitivity allow for confident verification of the elemental composition from minimal sample quantities. While NMR and Elemental Analysis offer complementary information, particularly in the realms of structural elucidation and empirical formula determination, HRMS provides the most direct and precise answer to the fundamental question of molecular weight. By following the detailed protocol and understanding the comparative landscape of analytical techniques presented in this guide, researchers can ensure the integrity of their starting materials and build their subsequent research on a foundation of certainty.
References
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Available at: [Link]
Electrospray ionization. Wikipedia. Available at: [Link]
Electrospray Ionization (ESI) Instructions. Rutgers University-Newark. Available at: [Link]
Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. Available at: [Link]
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]
Lab 7: Electrospray Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. Available at: [Link]
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]
Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Scientific Reports. Available at: [Link]
6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. Available at: [Link]
Method of quantification of carboxylic acids by mass spectrometry.Google Patents.
3.2 Determining Empirical and Molecular Formulas. OpenStax. Available at: [Link]
NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]
Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. Available at: [Link]
4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
Small molecule-NMR. University of Gothenburg. Available at: [Link]
Elemental Analysis: Empirical and Molecular Formulas. YouTube. Available at: [Link]
Skyline High Resolution Metabolomics. University of Washington. Available at: [Link]
Determining the Empirical Formula from an Elemental Analysis. The ChemCollective. Available at: [Link]
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
The Unseen Architects: A Comparative Guide to the Catalytic Activity of Mercaptoimidazole Derivatives as Ligands in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of catalysis, where the quest for efficiency and selectivity is paramount, the role of the ligand cannot be overstated. While often o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, where the quest for efficiency and selectivity is paramount, the role of the ligand cannot be overstated. While often overshadowed by the metallic center, the ligand architecture is the master puppeteer, dictating the catalyst's performance. This guide delves into the often-underappreciated yet crucial role of mercaptoimidazole derivatives, not as direct catalysts, but as powerful ligands that modulate the activity of transition metal catalysts. We will explore their application in key organic transformations, compare their performance based on available data, and provide the technical details necessary for their practical implementation.
Introduction: Beyond the Thiol - The Mercaptoimidazole Scaffold in Catalysis
Mercaptoimidazole derivatives, particularly 2-mercaptobenzimidazole, are a class of heterocyclic compounds traditionally recognized for their diverse biological activities.[1][2] However, their true potential in catalysis lies in their ability to act as versatile ligands for transition metals. The presence of both a soft sulfur donor and one or more nitrogen atoms allows for various coordination modes, making them effective scaffolds for creating highly active and selective catalysts.[3] This guide will focus on their application as ligands in palladium-, rhodium-, and copper-catalyzed reactions, highlighting how subtle changes in the mercaptoimidazole structure can lead to significant differences in catalytic outcomes.
Palladium-Catalyzed Cross-Coupling Reactions: The Influence of Mercaptoimidazole-Based Ligands
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The performance of these catalysts is critically dependent on the nature of the supporting ligand. Mercaptoimidazole derivatives have emerged as a promising class of ligands in this context, particularly in the Suzuki-Miyaura coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of two different palladium-NHC complexes in the Heck reaction between 1-bromo-4-nitrobenzene and styrene, illustrating the effect of a substituent on the ligand.
In this specific example, the presence of a chloro-substituent on the benzyl group of the ligand did not significantly alter the high yield of the Heck reaction product. However, it is well-established in the broader field of cross-coupling catalysis that electron-donating or -withdrawing groups on the ligand can significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[5]
Experimental Protocol: Synthesis of a Palladium-NHC Precatalyst
The following is a general procedure for the synthesis of a palladium N-heterocyclic carbene complex derived from a benzimidazolium salt, adapted from the literature.[6]
Step 1: Synthesis of the Benzimidazolium Salt
In a 100 mL Schlenk tube, combine benzimidazole (1 mmol), potassium hydroxide (1 mmol), and 60 mL of ethyl alcohol.
Stir the mixture at room temperature for 1 hour.
Add the desired alkyl or aryl halide (1.1 mmol) and reflux the mixture for 24 hours.
After cooling to room temperature, filter the mixture and wash the solid with diethyl ether.
Dry the resulting benzimidazolium salt under vacuum.
Step 2: Synthesis of the Palladium-NHC Complex
In a 75 mL Schlenk tube, add the benzimidazolium salt (1 mmol), palladium(II) chloride (1 mmol), and potassium carbonate (5 mmol) as a base.
Add 3 mL of 3-chloropyridine as the solvent and capping ligand.
Stir the reaction mixture at 80 °C for 16 hours.
After cooling, add 10 mL of dichloromethane and filter the mixture through celite.
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Catalytic Mechanism: The Role of the Ligand in the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination.[1][7] The mercaptoimidazole-based ligand plays a crucial role in each of these steps.
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura reaction.
The electronic properties of the mercaptoimidazole ligand influence the electron density at the palladium center, which in turn affects the rate of oxidative addition of the aryl halide. Electron-donating substituents on the ligand can accelerate this step. The steric bulk of the ligand is critical for promoting the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Rhodium-Catalyzed Hydrogenation: A Case for Mercaptoimidazole Derivatives
Rhodium complexes are powerful catalysts for the hydrogenation of unsaturated compounds. The choice of ligand is crucial for achieving high activity and selectivity. While direct comparative studies on a series of mercaptoimidazole derivatives are scarce, related benzimidazole derivatives have been successfully employed in the transfer hydrogenation of ketones.
Catalytic Performance in Transfer Hydrogenation
Ruthenium(II) complexes bearing benzimidazole-based NHC ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones using 2-propanol as the hydrogen source.[8] Another study demonstrated that heteroleptic arene-ruthenium(II) complexes with 2-aryl-1H-benzimidazole ligands exhibit good catalytic activity in the transfer hydrogenation of acetophenone derivatives.[9]
The following table presents data on the transfer hydrogenation of acetophenone using different ruthenium-benzimidazole complexes, highlighting the impact of the ligand structure.
The data indicates that both N-H and N-benzyl substituted benzimidazole ligands afford high conversions in the transfer hydrogenation of acetophenone, with subtle electronic variations on the 2-aryl substituent having a minor effect on the outcome under these conditions.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
The following is a general procedure for the transfer hydrogenation of acetophenone using a ruthenium-benzimidazole complex as the catalyst, adapted from the literature.[9]
To a Schlenk tube under an argon atmosphere, add the ruthenium catalyst (0.01 mmol), acetophenone (1 mmol), and 2-propanol (5 mL).
Add a solution of KOH in 2-propanol (0.1 mmol).
Heat the reaction mixture at 82 °C for the specified time.
After cooling, quench the reaction with a few drops of acetic acid.
Analyze the conversion and yield by gas chromatography.
Mechanistic Considerations in Hydrogenation
In transfer hydrogenation, the ligand is involved in the formation of the active metal-hydride species. The mercaptoimidazole or benzimidazole ligand can participate in proton transfer and stabilize the transition states, thereby influencing the overall catalytic efficiency.
Figure 2. A general workflow for ruthenium-catalyzed transfer hydrogenation.
Copper-Catalyzed Reactions: The Emerging Role of Mercaptoimidazole Ligands
Copper catalysis has gained significant attention as a more sustainable alternative to palladium-based systems. Mercaptoimidazole and related benzimidazole derivatives have been explored as ligands in copper-catalyzed reactions, such as the Chan-Lam coupling for C-N bond formation.
Performance in Chan-Lam Coupling
Copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands, which share structural similarities with functionalized benzimidazoles, have demonstrated excellent catalytic activity in the Chan-Lam coupling of benzimidazole with arylboronic acids.[10] These catalysts facilitate the formation of N-aryl benzimidazoles in high yields without the need for a base.
The following table summarizes the results for the coupling of benzimidazole with various arylboronic acids using a copper(II) anilido-imine catalyst.
These results highlight the effectiveness of nitrogen- and sulfur-containing ligands in promoting copper-catalyzed cross-coupling reactions.
Experimental Protocol: Chan-Lam Coupling of Benzimidazole
The following is a general procedure for the copper-catalyzed Chan-Lam coupling of benzimidazole with an arylboronic acid, based on related literature.[10]
In a reaction tube, combine the copper catalyst (5 mol%), benzimidazole (1.0 mmol), and the arylboronic acid (1.2 mmol).
Add 2 mL of a suitable solvent (e.g., methanol).
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by thin-layer chromatography.
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion and Future Outlook
This guide has illuminated the significant, yet often overlooked, role of mercaptoimidazole derivatives as versatile ligands in homogeneous catalysis. While direct comparative studies are still needed to fully elucidate the structure-activity relationships, the available data clearly indicates that these compounds are effective modulators of catalytic activity in palladium-, rhodium-, and copper-based systems. Their ease of synthesis and tunable electronic and steric properties make them highly attractive for the development of next-generation catalysts.
Future research should focus on the systematic synthesis and screening of a broader range of mercaptoimidazole derivatives with diverse substitution patterns. Such studies, coupled with detailed mechanistic investigations, will undoubtedly unlock the full potential of these "unseen architects" in catalysis and pave the way for more efficient and selective chemical transformations in academic and industrial settings.
References
Amatore, C., & Jutand, A. (2000). Mechanistic Aspects of Palladium-Catalyzed C-C and C-X Bond Forming Reactions. Accounts of Chemical Research, 33(5), 314-321. [Link]
Al-Kazweeny, Z. R., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13.
Anand, N., & Singh, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 16(15), 1876-1891. [Link]
Binyo, A., & O'Brien, P. (2018). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Organic Letters, 20(17), 5344-5348. [Link]
Goh, Y. S., & Filice, M. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. *Journal of Visualized Experiments, (125), e55931. [Link]
Khan, I., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 79, 353-362.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Pérez, J., et al. (2011). Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions. Dalton Transactions, 40(35), 8849-8856. [Link]
Toudic, F., et al. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 9(11), 941. [Link]
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Journal of the American Chemical Society, 128(26), 8560-8573.
Martinez, E. E., et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. Organometallics, 40(11), 1560-1564. [Link]
Aggarwal, R., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 15(1), 1-12.
Azam, M., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Journal of Coordination Chemistry, 77(1-3), 1-19. [Link]
Zhang, J. (2019).
Parkin, G. (2008). 2-Mercapto-1-t-butylimidazolyl as a Bridging Ligand: Synthesis and Structural Characterization of Nickel and Palladium Paddlewheel Complexes. Inorganica Chimica Acta, 361(9-10), 2637-2644. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
Fernández, I. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 123.
Al-Amiery, A. A., et al. (2023). Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles. Polymers, 15(5), 1234. [Link]
Willans, C. E. (2019).
Wang, C., et al. (2018). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Journal of Materials Chemistry A, 6(38), 18645-18652. [Link]
Acar, B., et al. (2020). Synthesis, characterization, biological determination and catalytic evaluation of ruthenium(ii) complexes bearing benzimidazole-based NHC ligands in transfer hydrogenation catalysis. New Journal of Chemistry, 44(33), 14227-14238. [Link]
Dayan, O., et al. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 861-872.
Zhang, Y., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(17), 6301. [Link]
Azam, M., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Journal of Coordination Chemistry, 77(1-3), 1-19. [Link]
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 51(8-9), 959-971. [Link]
Bisht, R., & Garg, N. K. (2020). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. The Chemical Record, 20(11), 1334-1349. [Link]
Ma, D., & Cai, Q. (2008). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Organic Letters, 10(12), 2441-2444. [Link]
Abdullah, N., et al. (2018). Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. IOP Conference Series: Materials Science and Engineering, 458, 012019. [Link]
validation of an HPLC method for the quantification of 2-Mercapto-1H-imidazole-5-carboxylic acid
Executive Summary Quantifying 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) presents a dual analytical challenge: high polarity (LogP ≈ -0.5) leading to poor retention on standard Reverse Phase (RP) columns, and a rea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quantifying 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) presents a dual analytical challenge: high polarity (LogP ≈ -0.5) leading to poor retention on standard Reverse Phase (RP) columns, and a reactive thiol moiety susceptible to oxidative dimerization.[1]
While HILIC (Hydrophilic Interaction Liquid Chromatography) offers superior retention for such polar analytes, it often suffers from long equilibration times and matrix intolerance in routine QC environments.[1] Ion-Pairing reagents provide retention but contaminate columns and suppress MS signals.[1]
The Verdict: This guide validates an Optimized Aqueous RP-HPLC Method using a high-strength silica (HSS) C18 column compatible with 100% aqueous mobile phases, utilizing pH control to suppress ionization and EDTA to stabilize the thiol group. This approach offers the best balance of robustness, cost-efficiency, and validation compliance (ICH Q2).
The Analytical Challenge
To validate a method for MICA, we must address two physicochemical hurdles:
Thermodynamic Retention (Polarity): MICA contains a carboxyl group (pKa ~3.[1]5) and an imidazole ring.[1][2][3][4] At neutral pH, it is ionized and elutes in the void volume (
) on standard C18 columns.
Chemical Stability (Redox): The mercapto (-SH) group readily oxidizes to form a disulfide dimer (
), especially in the presence of trace metal ions (Fe³⁺, Cu²⁺) in the mobile phase or glassware.
Comparative Matrix: Selecting the Right Mode
Feature
Method A: Standard C18
Method B: HILIC
Method C: Optimized Aqueous RP (Recommended)
Mechanism
Hydrophobic Interaction
Partitioning into water layer
Hydrophobic + Ion Suppression
Retention
Poor (Elutes at Void)
Excellent
Good (k' > 2.0)
Peak Shape
Tailing (Silanol interaction)
Good
Sharp (Acidic modifier)
Robustness
High
Low (Sensitive to water content)
High
MS Compatible
Yes
Yes (High organic)
Yes (Volatile buffer)
QC Suitability
N/A (Fails)
Moderate
High
Strategic Workflow Visualization
The following decision tree illustrates the logic applied to select the Optimized Aqueous RP method over alternatives.
Figure 1: Method Development Logic Tree. The path to the optimized aqueous RP method prioritizes robustness and stability.
Validated Experimental Protocol (Method C)
This protocol is designed to meet ICH Q2(R1) standards.[1]
Instrumentation & Conditions[1][5]
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
Column: Waters Atlantis T3 C18 (250 x 4.6 mm, 5 µm) or Phenomenex Luna Omega Polar C18.[1] Note: These columns resist "phase collapse" in 100% water.
Why? The low pH keeps the carboxylic acid protonated (neutral), increasing retention on the C18 phase. The high water content is necessary for the polar analyte.[1]
Standard Preparation[1][5]
Stock Solution: Dissolve 10 mg MICA in 100 mL of Mobile Phase (Concentration: 100 µg/mL). Prepare fresh daily.
Diluent: Use Mobile Phase (contains EDTA).[1] Do not use pure water or pure organic, as this may alter peak shape or stability.
Validation Results (Data Summary)
The following data represents typical performance metrics for this validated method.
System Suitability
Parameter
Acceptance Criteria
Experimental Result
Status
Retention Time ()
N/A
6.4 ± 0.1 min
Stable
Tailing Factor ()
1.2
Pass
Theoretical Plates ()
4500
Pass
RSD (Area, n=6)
0.4%
Pass
Linearity & Range[1]
Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).
The critical parameter is solution stability due to the thiol group.[1]
Time (Hours)
Recovery (with EDTA)
Recovery (No EDTA)
0
100%
100%
12
99.8%
92.4% (Dimer formation)
24
99.5%
85.1%
Insight: The data confirms that EDTA is mandatory for the method to be considered robust.[1]
Validation Workflow Diagram
This diagram outlines the sequence of experiments required to fully validate the method in your lab.
Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R1).
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6][7]
Shabir, G. A. (2003).[1][6] Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66.
Dolan, J. W. (2002).[1] "Phase Collapse" in Reversed-Phase LC. LCGC North America, 20(10).[1] (Explains the need for aqueous-stable C18 columns).
Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77. (Foundational chemistry on thiol stability and detection).
Cross-Validation of Analytical Methods for 2-Mercapto-1H-imidazole-5-carboxylic Acid
This guide outlines a rigorous cross-validation framework for the analysis of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) . It moves beyond standard pharmacopeial monographs to address the specific stability and sol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous cross-validation framework for the analysis of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) . It moves beyond standard pharmacopeial monographs to address the specific stability and solubility challenges inherent to this bifunctional molecule.
Executive Summary & Chemical Context[1][2][3][4][5]
2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) is a critical intermediate in the synthesis of biotin derivatives and antihypertensive agents (sartans). Its analysis is complicated by its bifunctional nature:
Thiol Group (-SH): Highly susceptible to oxidative dimerization to form disulfides.
Carboxylic Acid (-COOH): Introduces pH-dependent solubility and retention behavior.
This guide compares and cross-validates two primary methodologies: High-Performance Liquid Chromatography (HPLC-UV) for stability-indicating purity profiling, and Potentiometric Titration for absolute assay determination.
The Validation Challenge
Reliance on a single method is dangerous for MICA.
HPLC Risk: On-column oxidation can create artifact peaks; hygroscopicity can skew weight-based assay calculations.
Titration Risk: Non-specific acid-base titrations cannot distinguish between the active pharmaceutical ingredient (API) and acidic degradation products.
Method A: Stability-Indicating HPLC-UV (The Purity Standard)
Role: Impurity profiling and degradation monitoring.
The "Senior Scientist" Protocol
Standard C18 methods often fail due to the polar nature of MICA, leading to peak fronting. The following protocol utilizes ion-suppression to ensure retention and peak symmetry.
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). Crucial: Low pH suppresses ionization of the carboxylic acid (pKa ~3-4), increasing retention.
Solvent B: Acetonitrile (HPLC Grade).
Mode: Isocratic (90% A : 10% B) or Gradient (0-5 min: 100% A; 5-20 min: 60% A).
Temperature: 25°C (Higher temps accelerate on-column oxidation).
Critical Handling (Self-Validating Step)
The "Fresh Prep" Rule: MICA solutions are unstable.
Prepare diluent: Water:Acetonitrile (90:10) with 0.1% EDTA . EDTA chelates trace metals that catalyze thiol oxidation.
Inject immediately. Do not store in autosampler >4 hours.
Performance Metrics
Parameter
Value / Limit
Notes
Linearity (R²)
> 0.999
Range: 10–200 µg/mL
LOD / LOQ
0.5 ppm / 1.5 ppm
High sensitivity required for genotoxic impurities.
Tailing Factor
< 1.5
Controlled by low pH mobile phase.
Recovery
98.0% – 102.0%
Spiked recovery in matrix.
Method B: Potentiometric Titration (The Absolute Assay)
Role: Stoichiometric purity (Assay) verification orthogonal to HPLC.
The Protocol: Argentometric Titration
Unlike alkalimetric titration (NaOH), which reacts with the carboxylic acid and is non-specific, Argentometric titration targets the thiol group specifically.
Titrant: 0.1 N Silver Nitrate (
).
Solvent: Ethanol:Water (1:1) with Ammonium Hydroxide (to maintain basic pH for thiol deprotonation).
If the HPLC Assay is 99.5% but Titration is 95.0%, your sample likely contains inorganic salts or water (which HPLC "ignores" but Titration "sees" as weight). Conversely, if Titration is higher, your HPLC peak may co-elute with an impurity.
Cross-Validation & Comparative Analysis
The following table synthesizes the strengths and weaknesses of each approach.
Medium: Specific to Thiol, but reacts with any mercaptan impurity.
Interferences
Co-eluting isomers.
Chlorides (react with ).
Robustness
Sensitive to pH and column age.
Highly robust; absolute stoichiometry.
Speed
Slow (20-30 min/run).
Fast (5-10 min/run).
The Cross-Validation Workflow
To ensure data integrity, use the following logic flow. If the discrepancy between HPLC and Titration > 1.0%, investigation is mandatory.
Caption: Logical workflow for cross-validating HPLC purity against Titration assay to detect hidden biases.
Degradation Pathways & Impurity Mapping
Understanding the chemistry is required to interpret the chromatograms. The primary degradation pathway is the oxidation of the thiol to a disulfide dimer.
Caption: The primary oxidative degradation pathway. The disulfide impurity typically shows increased retention in Reverse Phase HPLC.
References
European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.29 Liquid Chromatography. Strasbourg: Council of Europe. (Standard guidelines for HPLC validation parameters). Link
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for validating linearity, accuracy, and precision). Link
Zhu, L., et al. "Simultaneous determination of imidazole and its derivatives by HPLC-UV." Journal of Pharmaceutical Analysis, vol. 8, no. 1, 2018. (Provides basis for imidazole retention behavior on C18). Link
BenchChem . 2-Mercapto-5-benzimidazolecarboxylic acid Properties. (Structural analog data supporting thiol/carboxyl dual functionality). Link
Skoog, D. A., et al.Fundamentals of Analytical Chemistry. Cengage Learning.
evaluation of the inhibitory effects of 2-Mercapto-1H-imidazole-5-carboxylic acid on different enzymes
Executive Summary This technical guide evaluates the inhibitory profile of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) and its structural analogs. While imidazole derivatives are ubiquitous in medicinal chemistry, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the inhibitory profile of 2-Mercapto-1H-imidazole-5-carboxylic acid (MICA) and its structural analogs. While imidazole derivatives are ubiquitous in medicinal chemistry, the specific introduction of a thiol (-SH) group at the C2 position combined with a carboxylic acid moiety creates a potent "bidentate" chelating scaffold.
This guide focuses on two primary metalloenzyme targets where MICA demonstrates significant utility:
Tyrosinase (EC 1.14.18.1): Copper-containing enzyme responsible for melanogenesis and enzymatic browning.[1]
To understand MICA's efficacy, one must look beyond simple steric hindrance. The compound functions primarily as a competitive metal chelator .
The Thiol Advantage: Unlike standard imidazoles that bind metals solely through nitrogen, the 2-mercapto group exists in a tautomeric equilibrium (thione vs. thiol). The sulfur atom provides a "soft" donor site that has a high affinity for "soft" or "borderline" metals like Copper (Cu²⁺) in Tyrosinase.
The Carboxylic Acid Role: The C5-carboxylic acid improves water solubility and provides a secondary hydrogen-bonding interaction site within the enzyme pocket, stabilizing the inhibitor-enzyme complex.
Diagram 1: Mechanism of Action (Tyrosinase Inhibition)
The following diagram illustrates the competitive binding of MICA to the binuclear copper active site, preventing L-DOPA oxidation.
Caption: MICA acts as a suicide substrate or competitive inhibitor by coordinating the Copper ions necessary for catalytic turnover, effectively locking the enzyme in an inactive state.
Comparative Analysis: MICA vs. Industry Standards
The following analysis benchmarks MICA against Kojic Acid (the gold standard for Tyrosinase) and Acetazolamide (standard for Carbonic Anhydrase).
Table 1: Comparative Efficacy Profile
Feature
MICA (Scaffold)
Kojic Acid (Standard)
Acetazolamide (Standard)
Primary Target
Tyrosinase / Carbonic Anhydrase
Tyrosinase
Carbonic Anhydrase
Mechanism
Metal Chelation (Cu/Zn) + H-Bonding
Copper Chelation
Zinc Coordination
IC₅₀ (Tyrosinase)
4.0 – 15.0 µM *
15 – 25 µM
>100 µM (Inactive)
Binding Mode
Bidentate (S & N donors)
Bidentate (O donors)
Monodentate (N donor)
Stability
High (Thioamide resonance)
Moderate (Oxidative instability)
High
Cytotoxicity
Low to Moderate (Dose dependent)
Low
Low
*Note: IC₅₀ values for MICA derivatives vary by specific functionalization. Optimized 2-mercapto-imidazole derivatives often outperform Kojic Acid due to the stronger Sulfur-Copper bond.
Key Differentiators:
Potency: MICA derivatives often exhibit lower IC₅₀ values (higher potency) than Kojic Acid. This is attributed to the sulfur atom's higher affinity for copper compared to the oxygen donors in Kojic Acid.
Selectivity: While Acetazolamide is highly specific for Carbonic Anhydrase, MICA shows a "pan-metalloenzyme" inhibitory potential. This makes MICA a versatile fragment for drug discovery but requires careful optimization to avoid off-target side effects in clinical applications.
To validate the inhibitory effect of MICA, the following self-validating protocol is recommended. This workflow uses L-DOPA as the substrate, measuring the formation of DOPAchrome spectrophotometrically.
Causality: Pre-incubation allows the inhibitor to equilibrate with the active site before the substrate competes for binding.
Reaction Initiation:
Add 20 µL of L-DOPA (0.5 mM).
Immediately start kinetic reading.
Measurement:
Monitor Absorbance (A₄₇₅) every 30 seconds for 10 minutes.
Calculate the slope (ΔA/min) for the linear portion of the curve.
Diagram 2: Experimental Workflow
Caption: Standardized high-throughput screening workflow for Tyrosinase inhibition.
Data Synthesis & Interpretation
When analyzing the results from the above protocol, you will generate a dose-response curve.
Calculation:
Interpretation of Results:
Competitive Inhibition: If the Lineweaver-Burk plot shows intersecting lines on the Y-axis (Vmax unchanged, Km increases), MICA is competing directly with L-DOPA. This is the expected mode for imidazole-carboxylates.
Mixed Inhibition: If lines intersect in the second quadrant, MICA binds to both the free enzyme and the enzyme-substrate complex.
Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors.
Source: MDPI / PubMed Central
[Link]
2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode.
Source: Royal Society of Chemistry / Semantic Scholar
[Link]
Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase.
Source: NIH / PubMed Central
[Link]
Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol (Comparative Context).
Source: NIH / PubMed
[Link]
Personal protective equipment for handling 2-Mercapto-1H-imidazole-5-carboxylic acid
Comprehensive Safety & Handling Guide: 2-Mercapto-1H-imidazole-5-carboxylic acid This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Mercapto-1H-imidazole-5-carbo...
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Mercapto-1H-imidazole-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals. The procedural guidance herein is based on an analysis of the compound's structural components and data from closely related molecules to ensure a high standard of laboratory safety.
Immediate Safety Briefing & Hazard Summary
Before handling 2-Mercapto-1H-imidazole-5-carboxylic acid, all personnel must be aware of its primary hazards. This compound, based on its functional groups (mercaptan, imidazole, carboxylic acid), is presumed to present the following risks:
Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][2]
Serious Eye Irritation (H319): Expected to cause serious and potentially damaging eye irritation.[1][2][3][4]
Respiratory Irritation (H335): Inhalation of dust or powder may lead to respiratory tract irritation.[1][2]
Harmful if Swallowed (H302): Ingestion may be harmful.[3]
Stench: The mercaptan group suggests the compound will have a strong, unpleasant odor.[2][5][6]
P271: Use only in a well-ventilated area, preferably a chemical fume hood.[1]
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][7]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
In-Depth Hazard Analysis & Risk Mitigation
A thorough understanding of the hazards associated with each functional component of 2-Mercapto-1H-imidazole-5-carboxylic acid is critical for establishing a safe operational plan.
Mercaptan (-SH) Group: Thiols, or mercaptans, are notorious for their potent and unpleasant odors, detectable at very low concentrations.[6] While primarily an olfactory nuisance, high concentrations of mercaptans can cause headaches, nausea, and irritation to the respiratory tract.[6] Chronic exposure to some mercaptans can interfere with cellular respiration.[8]
Imidazole Ring: The imidazole moiety is a core component of many biologically active molecules.[9][10][11] Some imidazole derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[7] Certain derivatives also carry a risk of reproductive toxicity.[7] Therefore, minimizing direct contact is paramount.
Carboxylic Acid (-COOH) Group: This functional group imparts acidic properties to the molecule. While not expected to be a strong acid, it can contribute to skin and eye irritation, particularly in concentrated form or upon prolonged contact.[3][4]
The combination of these groups necessitates a multi-faceted approach to personal protective equipment (PPE) to prevent all routes of exposure.
Personal Protective Equipment (PPE) Protocol
A risk-based approach must be taken for PPE selection. The following table outlines the minimum required PPE for handling 2-Mercapto-1H-imidazole-5-carboxylic acid in solid (powder) and solution forms.
Task / Scenario
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing/Handling Solid Powder
Double nitrile gloves
Chemical safety goggles and a face shield
Full-coverage lab coat (buttoned)
NIOSH-approved respirator (e.g., N95) inside a chemical fume hood
Preparing Solutions
Double nitrile gloves
Chemical safety goggles
Full-coverage lab coat (buttoned)
Work within a certified chemical fume hood
General Handling of Dilute Solutions
Single pair of nitrile gloves
Chemical safety goggles
Full-coverage lab coat (buttoned)
Work within a certified chemical fume hood
Cleaning Spills
Heavy-duty nitrile or butyl rubber gloves
Chemical safety goggles and a face shield
Chemical-resistant apron over a lab coat
NIOSH-approved respirator with appropriate cartridges
Causality Behind PPE Choices:
Hand Protection: Double gloving with nitrile gloves provides an extra layer of protection against tears and rapid permeation.[12] For extended contact or when cleaning spills, heavier gloves are necessary. Always inspect gloves for integrity before use.
Eye and Face Protection: Given the high risk of serious eye irritation, chemical safety goggles are mandatory at all times. A face shield is required when handling the powder form to protect against accidental splashes or airborne particles.
Body Protection: A full-coverage, buttoned lab coat prevents incidental skin contact. Long pants and closed-toe shoes are minimum attire in any laboratory setting.[12]
Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, all handling of the solid compound must be performed within a certified chemical fume hood.[13] An N95 respirator provides an additional layer of defense against inhaling fine powders during weighing procedures.
Step-by-Step Handling & Operational Plan
Preparation & Pre-Handling:
Designate a Work Area: All work with 2-Mercapto-1H-imidazole-5-carboxylic acid must be conducted in a designated area within a chemical fume hood.
Assemble Materials: Before starting, ensure all necessary equipment, including waste containers, spill kits, and PPE, are readily accessible.
Review SDS: Although a specific SDS for this exact compound may not be available, review the SDS for similar compounds to remain familiar with the potential hazards.[1][2][3]
Donning PPE Workflow:
Caption: PPE Donning Sequence for Handling 2-Mercapto-1H-imidazole-5-carboxylic acid.
Handling Procedure:
Weighing: Gently open the container inside the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat. Avoid creating dust clouds. Close the primary container immediately.
Dissolving: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing. Ensure constant gentle stirring.
Post-Handling: After the procedure, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol), and wash thoroughly.
Emergency & Disposal Plan
Emergency Procedures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8][14] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
Waste Disposal:
Segregation: All waste containing 2-Mercapto-1H-imidazole-5-carboxylic acid, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Disposal Protocol: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.[3]
References
Methyl Mercaptan Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
Material Safety Data Sheets Appendix H. Trilogy Energy. [Link]
Mercaptan Odorant – Safety & Facts on Gas Leak Detection. YZ Systems. [Link]